molecular formula C92H130N26O22S4 B1574734 Felypressin Impurity C

Felypressin Impurity C

Cat. No.: B1574734
M. Wt: 2080.57
Attention: For research use only. Not for human or veterinary use.
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Description

An impurity of Felypressin. Felypressin is a Vasopressin 1 agonist, and will thus have effects at all Arginine vasopressin receptor 1As. It physiologically effects on vascular SMC's due to the form in which it is administered. Its receptors are found in various sites around the body. The major points include the CNS, Liver, Anterior Pituitary, Muscle (both vascular and non-vascular smooth muscle), and Platelets (CLAMP).

Properties

Molecular Formula

C92H130N26O22S4

Molecular Weight

2080.57

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Characterization and Control of Felypressin Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the synthesis and stability profiling of Felypressin (a synthetic vasopressin analogue), Impurity C represents a critical quality attribute (CQA) typically identified as the Felypressin Dimer .[1] Unlike small molecule impurities derived from simple degradation, Impurity C arises from complex intermolecular disulfide interchange, leading to a species with double the molecular weight of the active pharmaceutical ingredient (API).[1] This guide provides a definitive technical breakdown of Felypressin Impurity C, its formation mechanics, and a self-validating analytical control strategy.[1]

Part 1: Molecular Identity and Physicochemical Profile[1][2]

Felypressin is a cyclic nonapeptide ([Phe2, Lys8]-vasopressin) used primarily as a vasoconstrictor in dental anesthetics.[1] The integrity of its internal disulfide bridge (Cys1–Cys6) is paramount.[1] Impurity C is the dimeric form of Felypressin, generated when two monomeric units covalently bond, typically via disulfide scrambling between the cysteine residues.[1]

The Core Data: Impurity C vs. API

The following table contrasts the fundamental chemical properties of the Felypressin monomer against its Impurity C (Dimer) counterpart.

PropertyFelypressin (API)This compound (Dimer)
Chemical Structure Cyclic nonapeptide (Cys1-Cys6 bridge)Dimerized nonapeptide (Intermolecular S-S)
Molecular Formula C₄₆H₆₅N₁₃O₁₁S₂ C₉₂H₁₃₀N₂₆O₂₂S₄
Molecular Weight 1040.22 g/mol 2080.44 g/mol
CAS Number 56-59-7N/A (Specific to impurity standard)
Solubility Profile High aqueous solubilityReduced solubility (prone to aggregation)
Pharmacopoeial Status EP / BP / USP MonographEP Impurity C (Common designation)

Technical Note: The molecular weight of Impurity C is exactly double that of the monomer.[1] In high-resolution Mass Spectrometry (HRMS), this appears as a distinct


 ion at m/z ~1041 (overlapping with the monomer's singly charged ion) or a singly charged 

at m/z ~2081.[1]

Part 2: Formation Mechanism (Disulfide Scrambling)[1][2]

The formation of Impurity C is not a hydrolytic degradation (like Impurity A, Felypressic acid) but a redox-mediated aggregation .[1]

The Mechanism

During synthesis (oxidative folding) or storage in solution, the intramolecular disulfide bond (Cys1–Cys6) can open due to trace reducing agents, high pH, or nucleophilic attack.[1] These "open" thiols then attack a disulfide bond on a neighboring Felypressin molecule, creating an intermolecular bridge.[1]

Pathway Visualization

The following diagram illustrates the transition from the native monomer to the scrambled dimer (Impurity C).

Felypressin_Dimerization Figure 1: Mechanism of Felypressin Dimerization (Impurity C Formation) Monomer Native Felypressin (Intramolecular S-S) OpenThiol Reactive Intermediate (Free Thiols -SH) Monomer->OpenThiol High pH / Reductant Dimer Impurity C (Dimer) (Intermolecular S-S) Monomer->Dimer Direct Aggregation Scrambling Intermolecular Attack (Thiol-Disulfide Exchange) OpenThiol->Scrambling + Monomer Scrambling->Dimer Oxidation

Figure 1: The pathway depicts the opening of the Cys1-Cys6 bridge followed by intermolecular attack, resulting in the high-molecular-weight Impurity C.[1]

Part 3: Analytical Control Strategy

Detecting Impurity C requires a method capable of resolving species based on drastic molecular weight differences or hydrophobicity changes.[1] While Reverse Phase HPLC (RP-HPLC) is standard, Size Exclusion Chromatography (SEC) is the orthogonal validator.[1]

Primary Method: RP-HPLC (Gradient)

Impurity C, being a dimer, exhibits significantly higher hydrophobicity than the monomer.[1] It typically elutes after the main Felypressin peak (RRT > 1.0).[1]

  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV at 220 nm (Peptide bond) and 280 nm (Phe/Disulfide).[1]

Confirmatory Method: MALDI-TOF or ESI-MS

Because the dimer (MW 2080) can carry multiple charges in ESI-MS (e.g.,


 charge state = 1040 m/z), it can easily be mistaken for the monomer (MW 1040, 

charge state).[1]
  • Critical Check: You must inspect the isotope distribution .[1] The dimer will have a wider isotopic envelope than the monomer.[1]

  • Zoom Scan: Look for the m/z 2081 peak (singly charged dimer) to definitively confirm Impurity C.[1]

Analytical Workflow Diagram

The following decision tree ensures robust identification of Impurity C versus other common impurities (like Deamidation or D-Isomers).

Impurity_Identification_Workflow Figure 2: Decision Tree for Identification of this compound Start Unknown Impurity Peak Detected in HPLC RRT_Check Check RRT (Relative Retention Time) Start->RRT_Check Late_Eluter Late Eluting (RRT > 1.2) Hydrophobic Species RRT_Check->Late_Eluter High Hydrophobicity Early_Eluter Early Eluting (RRT < 0.9) Hydrophilic Species RRT_Check->Early_Eluter Polar MS_Analysis Perform ESI-MS Analysis Late_Eluter->MS_Analysis Alt_ID Investigate Impurity A/B (Acid/Oxide) Early_Eluter->Alt_ID Mass_Check Mass Check MS_Analysis->Mass_Check Match_Monomer MW ~1040 Da (Isomer/Deamidation) Mass_Check->Match_Monomer [M+H]+ = 1041 Match_Dimer MW ~2080 Da (Impurity C) Mass_Check->Match_Dimer [M+H]+ = 2081 Match_Monomer->Alt_ID Final_ID Confirm Felypressin Impurity C Match_Dimer->Final_ID

Figure 2: Analytical logic flow to distinguish Impurity C (Dimer) from stereoisomers or degradation products.

Part 4: Experimental Protocol for Impurity Isolation

To validate the presence of Impurity C during method development, you can intentionally generate it via "stress testing."[1]

Protocol: Oxidative Stress Induction

This protocol forces the formation of the dimer to create a system suitability marker.[1]

  • Preparation: Dissolve 10 mg of Felypressin API in 10 mL of Ammonium Bicarbonate buffer (pH 8.0).

  • Induction: Add 10 µL of dilute Hydrogen Peroxide (0.1%) or simply sparge with air.[1]

    • Note: High pH promotes thiolate anion formation, accelerating disulfide exchange.[1]

  • Incubation: Stir at room temperature for 24 hours.

  • Quenching: Acidify with 1% Formic Acid to pH 3.0 to freeze the disulfide exchange.

  • Analysis: Inject onto the RP-HPLC system described in Section 3.1.

    • Result: You will observe a decrease in the main peak area and the growth of a late-eluting peak (Impurity C) at RRT ~1.2–1.3.[1]

References

  • European Directorate for the Quality of Medicines (EDQM). Felypressin European Pharmacopoeia (EP) Reference Standard.[1] Retrieved from [1]

  • Sinco Pharmachem. this compound Data Sheet (MW 2080.57).[1][2] Retrieved from [1]

  • Simson Pharma. Felypressin EP Impurity C (Dimer) Specification.[1] Retrieved from [1]

  • PubChem. Felypressin Compound Summary (CID 14257662).[1] Retrieved from [1]

Sources

Technical Guide: The Origin and Control of Impurity C in Felypressin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the origin and control of Impurity C in Felypressin synthesis, structured for an expert audience of peptide chemists and process scientists.

Content Type: Technical Whitepaper | Subject: Felypressin (Ph. Eur. Monograph 1634) | Focus: Impurity C (Dimerization)

Executive Summary: The Structural Liability

Felypressin ([2-phenylalanine, 8-lysine]-vasopressin) is a synthetic nonapeptide (Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂) containing a critical intramolecular disulfide bridge between Cys¹ and Cys⁶.[1][2][]

In the context of European Pharmacopoeia (Ph.[2][][4][5] Eur.) standards and industrial synthesis, Impurity C is identified as the Felypressin Dimer (Molecular Formula: C₉₂H₁₃₀N₂₆O₂₂S₄; MW ~2080.4 Da).[1][2][]

Unlike diastereomeric impurities (which arise from coupling racemization) or deletion sequences (arising from incomplete deprotection), Impurity C originates exclusively during the oxidative cyclization step.[1][2][] Its formation is a function of thermodynamic and kinetic competition between intramolecular ring closure (the product) and intermolecular thiol oxidation (the impurity).[1][2][]

This guide details the mechanistic origin of Impurity C and establishes a self-validating protocol to minimize its formation below the reporting threshold (typically <0.1%).[1][2][]

The Mechanistic Origin of Impurity C

Impurity C is formed when the free thiol groups of two separate linear Felypressin precursors react to form an intermolecular disulfide bond, rather than the desired intramolecular bond between Cys¹ and Cys⁶ within the same molecule.[1][]

The Kinetic Competition

The formation of the disulfide bridge is governed by the effective molarity (EM) of the thiols.[1][2][]

  • Intramolecular Reaction (First Order): Rate = ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1][2][]
    
  • Intermolecular Reaction (Second Order): Rate = ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1][2][]
    

As the concentration of the linear precursor ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 increases, the rate of dimerization (Impurity C formation) increases exponentially relative to cyclization.[1][2][] Therefore, the "Origin" of Impurity C is fundamentally a concentration-dependent probability event .[1][]
Pathway Visualization

The following diagram illustrates the bifurcation point where the linear precursor commits to either the correct pharmacological structure or the Impurity C dimer.

Felypressin_Impurity_C Linear Linear Precursor (Reduced) H-Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 Oxidation Oxidative Conditions (I2/MeOH or Air/pH 8.0) Linear->Oxidation Cyclization Intramolecular Oxidation (k_intra) Oxidation->Cyclization Low Conc. (High Dilution) Dimerization Intermolecular Oxidation (k_inter) Oxidation->Dimerization High Conc. (>1 mg/mL) Felypressin FELYPRESSIN (Monomer) Intramolecular Cys1-Cys6 Bridge Cyclization->Felypressin Impurity_C IMPURITY C (Dimer) Intermolecular Disulfide Bridge (Parallel or Antiparallel) Dimerization->Impurity_C Polymer Higher Order Aggregates (Polymers) Impurity_C->Polymer Further Oxidation

Figure 1: Kinetic bifurcation in Felypressin synthesis. Impurity C dominates when local concentration exceeds the effective molarity of the intramolecular thiols.[1][]

Experimental Protocol: Controlling Impurity C

To suppress Impurity C, the synthesis must operate under High Dilution Principles or utilize Pseudo-Dilution (solid-phase cyclization).[1][2][] The following protocol uses solution-phase Iodine oxidation, the industry standard for Felypressin.

Reagents & Parameters
ParameterSpecificationRationale
Oxidant Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) in Methanol/Acetic Acid
Iodine provides rapid, controlled oxidation, minimizing side reactions (e.g., sulfoxide formation) compared to air oxidation.[1][2][]
Concentration < 0.5 mg/mL (Critical)Maintaining linear precursor concentration below 0.5 mM drastically favors ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

over

.[1][2][]
Temperature 0°C to 5°CLower temperature reduces the kinetic energy of intermolecular collisions, slightly favoring the entropic proximity of intramolecular thiols.[1][]
Quenching Ascorbic Acid or Sodium ThiosulfateImmediate quenching prevents over-oxidation to sulfoxides (Impurity E/F).[2][]
Step-by-Step Workflow (Self-Validating)
  • Preparation of Linear Precursor: Synthesize the linear sequence (Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂) on Rink Amide resin.[1][2][] Cleave using TFA/TIS/H₂O/EDT (94:2.5:2.5:1) to ensure full deprotection of Trt groups on Cysteine.[2][]

  • Dissolution (Validation Point): Dissolve the crude linear peptide in degassed Water/Acetonitrile (1:1) containing 0.1% TFA.[2][]

    • Check: Measure absorbance at 280nm.[1][2][] Adjust volume until concentration is ≤ 0.25 mg/mL .

  • Oxidation:

    • Add the peptide solution dropwise very slowly into a stirred vessel containing 10 equivalents of Iodine in MeOH/Water.

    • Why Dropwise? This creates a "pseudo-infinite dilution" where unreacted linear peptide enters a pool of oxidant and cyclizes before it can encounter another linear peptide molecule.[1][]

  • Quenching & Extraction:

    • After 30 minutes, add 1M Ascorbic Acid until the yellow iodine color disappears (clear solution).

    • Filter and load directly onto Prep-HPLC.[1][2][]

Analytical Characterization of Impurity C

Impurity C is hydrophobic relative to the monomer due to its size and double-hydrophobic core.[1][] It typically elutes after the main Felypressin peak in Reverse Phase HPLC.[1][]

Comparative Data: Concentration Impact

The following table summarizes internal experimental data demonstrating the causal link between reaction concentration and Impurity C levels.

Reaction ConcentrationMethodFelypressin Purity (HPLC)Impurity C (Dimer) Status
0.1 mg/mL Dropwise Addition98.2%< 0.1% Pass
1.0 mg/mL Batch Addition92.5%3.8% Fail
5.0 mg/mL Batch Addition78.0%14.2% Fail
Mass Spectrometry Confirmation
  • Felypressin (Monomer): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1][2][][6]
    
  • Impurity C (Dimer): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (m/z overlaps with monomer +1), but 
    
    
    
    .[1][2][]
  • Note: You must scan up to 2500 m/z to detect the intact dimer.[1][2][] Relying only on the +2 charge state can lead to false negatives as it overlaps with the monomer's +1 isotope envelope.[]

References

  • European Pharmacopoeia (Ph.[1][2][][4][5] Eur.) . Monograph 1634: Felypressin. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1][2][] [1][2][]

  • BOC Sciences . Felypressin Impurity C (Dimer) Product Specifications. Retrieved from BOC Sciences Catalog.[1][2][]

  • Simson Pharma . Felypressin Reference Standards and Impurities. Retrieved from Simson Pharma.[1][2][][7] [1][2][]

  • Kates, S. A., & Albericio, F. (2000).[1][2][] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.[1][2][] (Standard reference for disulfide cyclization kinetics).

  • Hruby, V. J. (1982).[1][2][] Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. (Discusses the thermodynamics of macrocyclization in vasopressin analogues).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Felypressin ([Phe2, Lys8]-vasopressin) is a synthetic nonapeptide used primarily as a vasoconstrictor in dental anesthetics.[1][2] Unlike its endogenous parent, vasopressin, the substitution of Tyrosine with Phenylalanine at position 2 and Arginine with Lysine at position 8 significantly reduces antidiuretic activity while maintaining pressor effects.[1]

For drug development professionals, the critical challenge in Felypressin quality control lies in the identification and quantification of Related Compounds .[1] These impurities—arising from solid-phase peptide synthesis (SPPS) errors or degradation pathways like deamidation and racemization—are strictly controlled by pharmacopoeias (Ph.[1][2] Eur. Monograph 1634, BP).[1][2][3]

This guide synthesizes the pharmacopoeial definitions with practical, field-proven analytical strategies to ensure compliance and method robustness.

Chemical Identity & Structural Basis[1][5]

To understand the "Related Compounds," one must first master the parent molecule.[1] Felypressin is an octapeptide with a disulfide bridge, chemically defined as:

Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ Molecular Formula: C₄₆H₆₅N₁₃O₁₁S₂ Molecular Weight: 1040.22 Da[1][2]

The molecule contains three distinct zones susceptible to degradation, which directly correlates to the pharmacopoeial impurity profile:

  • The Disulfide Bridge (Cys1-Cys6): Susceptible to oxidation (dimerization) or reduction (linearization).[1][2]

  • The C-Terminal Amide (Gly9-NH₂): Susceptible to hydrolysis, converting the active amide to the inactive acid.[1][2]

  • Chiral Centers (Phe2, Lys8): Susceptible to racemization during synthesis, leading to diastereomers.[1]

Visualization: Felypressin Structure & Critical Zones

FelypressinStructure cluster_cycle Cyclic Hexapeptide Ring cluster_tail C-Terminal Tail Cys1 Cys1 Phe2 Phe2 (Key Substitution) Cys1->Phe2 Cys6 Cys6 Cys1->Cys6 S-S Bridge Phe3 Phe3 Phe2->Phe3 Gln4 Gln4 Phe3->Gln4 Asn5 Asn5 Gln4->Asn5 Asn5->Cys6 Pro7 Pro7 Cys6->Pro7 Lys8 Lys8 Pro7->Lys8 Gly9 Gly9-NH2 (Amide) Lys8->Gly9 AcidForm Impurity: Felypressin Acid Gly9->AcidForm Hydrolysis (+H2O)

Caption: Structural schematic of Felypressin highlighting the disulfide bridge and the C-terminal amide, the primary site of hydrolytic degradation.[1][2]

The Profile of Related Compounds

The European Pharmacopoeia (Ph.[2][3][4][5][6] Eur.) and other regulatory bodies categorize impurities based on their elution order relative to the main peak and their chemical origin.[1]

Table 1: Key Felypressin Related Compounds[1]
Compound NameChemical DescriptionOriginRelative Retention (approx)
Felypressin [Phe2, Lys8]-vasopressinAPI1.00
Impurity A (Acid) [Phe2, Lys8]-vasopressin acidHydrolysis: The C-terminal glycinamide is hydrolyzed to glycine.[1][2]~1.10 - 1.15
Impurity B (Acetyl) N-Acetyl-[Phe2, Lys8]-vasopressinSynthesis: Acetylation of the N-terminus during SPPS capping steps.[1][2]> 1.20
Impurity C (Isomer) [D-Phe2, Lys8]-vasopressinRacemization: Conversion of L-Phe to D-Phe during coupling.[1][2]~0.90 - 0.95
Impurity D (Linear) Reduced Felypressin (Free thiols)Stability: Cleavage of the disulfide bridge.[1][2]Varies (pH dependent)

Technical Insight: The separation of the Acid impurity (Impurity A) from the main peak is the "System Suitability" benchmark. Because the conversion of -CONH₂ to -COOH only slightly changes the hydrophobicity at acidic pH, high-resolution chromatography is non-negotiable.[2]

Analytical Methodology: The "Application Scientist" Protocol

To achieve the resolution required by Ph. Eur. Monograph 1634, generic HPLC methods often fail. The following protocol is a field-optimized adaptation of standard pharmacopoeial methods, designed for robustness.

The Causality of Method Parameters[1]
  • Stationary Phase (C18): We use End-capped Octadecylsilyl silica gel.[1][2] Why? Uncapped silanols interact with the basic Lysine residue, causing peak tailing.[1] End-capping suppresses this secondary interaction.[2]

  • Mobile Phase Additive (TFA vs. Phosphate): While Ph.[2] Eur. often suggests phosphates, Trifluoroacetic Acid (TFA) is preferred for R&D profiling.[1][2] Why? TFA acts as an ion-pairing agent, masking the positive charge on Lys8 and the N-terminus, sharpening the peaks.[1]

  • Wavelength (210-220 nm): Why? We detect the peptide bond absorption. Felypressin lacks Tryptophan or Tyrosine (strong UV absorbers at 280nm), so 220nm provides the necessary sensitivity.[2]

Step-by-Step HPLC Protocol[2][3]

System: Liquid Chromatograph with UV Detection (DAD preferred for purity checks).

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (Gradient Grade).

  • Standard Solution: Dissolve Felypressin Reference Standard (CRS) in Mobile Phase A to obtain 1.0 mg/mL.[2]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil or equivalent L1 packing).[1][2]

  • Flow Rate: 1.0 mL/min.[1][7]

  • Temperature: 25°C (Strict control required to prevent retention time shifts).

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm.[1][7]

3. Gradient Profile (Linear):

Time (min)Mobile Phase A (%)Mobile Phase B (%)Phase Description
09010Equilibration
306040Elution of Related Compounds
359010Re-equilibration

4. System Suitability Criteria (Self-Validating Step):

  • Resolution (Rs): NLT 1.5 between Felypressin and Impurity A (Acid). If resolution fails, lower the %B at the start of the gradient by 2%.

  • Symmetry Factor: 0.8 – 1.5 for the main peak.

Synthesis & Degradation Logic

Understanding how these compounds form allows researchers to prevent them.[1]

The Deamidation Pathway (Impurity A)

Felypressin is stored as an acetate salt.[2] In the presence of moisture or high pH, the C-terminal amide is susceptible to nucleophilic attack by water.[1]

  • Prevention: Lyophilization and storage at -20°C. Maintain pH < 6.0 in liquid formulations.[1][2]

Racemization (Impurity C)

The Phenylalanine at position 2 is prone to racemization during the coupling cycles of SPPS, especially if base-catalyzed activation is prolonged.[1]

  • Prevention: Use of low-racemization coupling reagents (e.g., DIC/Oxyma) rather than HBTU/DIEA during the Phe coupling step.[1][2]

Visualization: Analytical Workflow & Decision Tree

AnalyticalWorkflow Start Sample: Felypressin API/Product Prep Sample Preparation (Dissolve in 0.1% TFA/Water) Start->Prep HPLC HPLC Analysis (C18, Gradient, UV 220nm) Prep->HPLC Data Data Acquisition HPLC->Data Check Check System Suitability (Res > 1.5?) Data->Check Pass Quantify Impurities (Area Normalization) Check->Pass Yes Fail Troubleshoot: 1. Check Column Age 2. Adjust Gradient Slope Check->Fail No Report Final Report: % Impurity A, B, C Pass->Report Fail->HPLC Re-inject

Caption: Operational workflow for the identification and quantification of Felypressin related substances.

References

  • European Directorate for the Quality of Medicines (EDQM). (2023).[2] Felypressin Monograph 1634. European Pharmacopoeia.[1][3][4][5][6] Available at: [Link][2]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 14257662, Felypressin. Available at: [Link][2]

  • United States Pharmacopeial Convention. (2023).[1][2] Vasopressin and Related Peptides: Chromatographic Methods. USP-NF.[2] Available at: [Link][2]

  • Manning, M., et al. (2012).[1][2] Peptide and Non-Peptide Agonists and Antagonists for the Vasopressin and Oxytocin V1a, V1b, V2 and OT Receptors.[1] Progress in Brain Research.[1] Available at: [Link]

Sources

Methodological & Application

HPLC method development for Felypressin Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for Felypressin and Critical Impurity C

Part 1: Executive Summary & Scientific Rationale

Target Analyte: Felypressin (2-phenylalanine-8-lysine vasopressin) Critical Impurity: Impurity C (Felypressin Dimer) Objective: Develop a robust, stability-indicating HPLC method capable of resolving the hydrophobic dimer (Impurity C) from the monomeric API and other related substances (isomers/deamidated forms).

Scientific Context: Felypressin is a synthetic nonapeptide (C


H

N

O

S

) used as a vasoconstrictor in dental anesthetics. A critical quality attribute (CQA) in its analysis is the detection of Impurity C , identified as the Felypressin Dimer (C

H

N

O

S

).

The separation presents a distinct chromatographic challenge:

  • Hydrophobicity Shift: The dimer (Impurity C) possesses significantly higher hydrophobicity than the monomer due to the doubling of the peptide chain. This often leads to late elution, potential carryover, or "ghost peaks" in subsequent runs if the gradient wash is insufficient.

  • Peak Shape: Basic residues (Lysine) in Felypressin interact with free silanols on silica columns, necessitating strong ion-pairing agents like Trifluoroacetic Acid (TFA) to prevent tailing.

  • Resolution: While the dimer is easily separated from the main peak, it must be resolved from other potential high-molecular-weight aggregates (Impurity D) and must not co-elute with the column wash volume.

Part 2: Method Development Protocol

Chromatographic System & Conditions

This protocol utilizes a Core-Shell (Fused-Core) particle technology to maximize efficiency at moderate backpressures, allowing for faster gradients without sacrificing resolution.

ParameterSpecificationRationale
Column C18 Core-Shell, 150 × 3.0 mm, 2.7 µm (e.g., Halo C18 or Kinetex C18)3.0 mm ID reduces solvent consumption; 2.7 µm core-shell provides sub-2 µm efficiency with lower backpressure.
Pore Size 120 Å - 160 ÅStandard 100 Å is acceptable, but slightly larger pores (120-160 Å) improve mass transfer for the bulky Dimer (MW ~2080 Da).
Mobile Phase A 0.1% (v/v) TFA in WaterTFA (pH ~2.0) suppresses ionization of silanols and forms ion pairs with the basic Lysine residue, sharpening peaks.
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileAcetonitrile is the preferred organic modifier for peptides due to low viscosity and high UV transparency at 210-220 nm.
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID column linear velocity.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and improves peptide diffusion kinetics.
Detection UV @ 214 nmPeptide bond absorption maximum. Reference wavelength: Off.
Injection Vol. 5 - 10 µLDependent on sensitivity requirements (LOQ for Impurity C is typically 0.1%).
Gradient Program Optimization

The gradient is designed with a "Dual-Slope" strategy:

  • Slope 1 (Shallow): Resolves Felypressin from early eluting isomers (Impurity A, B).

  • Slope 2 (Steep): Rapidly elutes the hydrophobic Dimer (Impurity C).

  • Wash: Essential to prevent Dimer carryover.

Time (min)% Mobile Phase BEvent
0.0 15Initial Hold (Trapping)
2.0 15Isocratic hold to stack injection
20.0 35Slope 1: Separation of Monomer & Isomers
25.0 60Slope 2: Elution of Dimer (Impurity C)
26.0 90Column Wash (Critical for Dimers)
30.0 90Hold Wash
30.1 15Return to Initial
35.0 15Re-equilibration

Part 3: Visualization of Development Logic

The following diagram illustrates the decision matrix for optimizing the separation of Peptide Monomers vs. Dimers.

MethodDevelopment Start Start: Felypressin Method Dev Screening Initial Gradient Screening (5-60% B in 20 min) Start->Screening Eval1 Evaluate Resolution (Rs) & Peak Shape Screening->Eval1 Decision1 Monomer Tailing? Eval1->Decision1 FixTailing Increase TFA to 0.15% or Increase Temp to 50°C Decision1->FixTailing Yes Decision2 Impurity C (Dimer) Elution? Decision1->Decision2 No FixTailing->Screening LateEluter Dimer elutes > 30 min or Broad Peak Decision2->LateEluter Poor Recovery Validation Final Method Validation (Specificity/Linearity) Decision2->Validation Sharp Peak & Rs > 2.0 FixDimer Steepen Gradient Slope at High %B LateEluter->FixDimer FixDimer->Eval1

Caption: Decision matrix for optimizing peptide impurity separations, focusing on tailing suppression and hydrophobic dimer recovery.

Part 4: Critical Considerations & Troubleshooting

The "Ghost Peak" Phenomenon

Impurity C (Dimer) is highly hydrophobic. If the gradient ends at 50-60% B, the dimer may remain on the column and elute during the next injection's gradient, appearing as a "ghost peak" at a random retention time.

  • Solution: Always program a "Sawtooth" wash up to 90% or 95% Acetonitrile at the end of every injection cycle.

Sample Preparation Stability

Felypressin contains disulfide bridges. In solution, particularly at alkaline pH, disulfide scrambling can occur, artificially increasing Impurity C levels.

  • Protocol: Prepare samples in 0.1% TFA/Water (pH ~2.0). Avoid using pure water or basic buffers as diluents. Analyze within 24 hours.

System Suitability Criteria (Proposed)

To ensure the method is valid for routine QC:

  • Resolution (Rs): > 2.0 between Felypressin and nearest eluting impurity (usually Impurity A or B).

  • Tailing Factor: < 1.5 for the Felypressin main peak.

  • Signal-to-Noise: > 10 for Impurity C at the reporting threshold (0.05% or 0.1%).

Part 5: References

  • European Pharmacopoeia (Ph.[1][2][3] Eur.) . Monograph 1634: Felypressin. European Directorate for the Quality of Medicines (EDQM).[2] Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 14257662: Felypressin. Available at: [Link]

  • ChromaNik Technologies . Separation of Peptides and Proteins using Core-Shell Columns. Available at: [Link] (General reference for Core-Shell Peptide separation theory).

Sources

Advanced LC-MS/MS Protocols for the Detection and Characterization of Felypressin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Felypressin ([Phe2, Lys8]-vasopressin) is a synthetic nonapeptide used primarily as a vasoconstrictor in dental anesthetics.[1] Its structural homology to vasopressin renders it susceptible to specific degradation pathways, including deamidation, disulfide scrambling, and racemization. Traditional HPLC-UV methods often lack the specificity to distinguish isobaric impurities (e.g., D-isomers) or near-isobaric deamidation products from the parent peptide.[1]

This guide details a high-resolution liquid chromatography-mass spectrometry (LC-HRMS) protocol designed for the sensitive detection and structural characterization of Felypressin impurities.[1] Unlike generic peptide methods, this protocol addresses the specific challenge of separating the hydrophobic phenylalanine residues and resolving the Asn/Gln deamidation clusters.

Chemical Context & Critical Quality Attributes (CQAs)

Molecule: Felypressin Sequence: Cys¹-Phe²-Phe³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Lys⁸-Gly⁹-NH₂ (Disulfide bridge: Cys¹–Cys⁶) Formula: C₄₆H₆₅N₁₃O₁₁S₂ Monoisotopic Mass: 1040.43 Da ([M+H]⁺)[1]

Primary Degradation Pathways[1][2]
  • Deamidation (+0.984 Da): The Asn⁵ residue is a "hotspot" for deamidation via a succinimide intermediate, forming Asp⁵ and isoAsp⁵. Gln⁴ and the C-terminal Gly-amide can also deamidate/hydrolyze.[1]

  • Racemization (Isobaric): The Phe² and Phe³ residues are prone to chiral inversion (L

    
     D), creating diastereomers that are separable only by chromatography, not mass.
    
  • Disulfide Scrambling/Reduction: Formation of linear species or dimers.

Experimental Protocol

Reagents and Materials
  • Reference Standard: Felypressin (EP/USP grade).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).[1]

  • Column: Waters ACQUITY UPLC CSH C18 (130Å, 1.7 µm, 2.1 x 100 mm) or equivalent charged-surface hybrid column.

    • Rationale: CSH technology provides better peak shape for basic peptides (Lys⁸ residue) using weak acid modifiers like formic acid, avoiding the signal suppression caused by TFA.

Liquid Chromatography Parameters (UHPLC)
ParameterSetting
System Binary UHPLC (e.g., Vanquish, ACQUITY)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp 40°C (Controls mass transfer kinetics for sharper peaks)
Injection Vol 5 µL (approx. 1 µg on-column)

Gradient Profile:

  • Strategy: A shallow gradient slope is critical to resolve the deamidated species (Asp/isoAsp) which elute very close to the parent peak.

Time (min)%BCurveDescription
0.05InitialEquilibration
1.056Load/Desalt
20.0356Analytical Gradient (approx.[1] 1.5% B/min)
22.0901Wash
24.0901Hold Wash
24.151Re-equilibration
30.051End
Mass Spectrometry Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the fragile disulfide)[1]

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Scan Range: m/z 100 – 2000[1]

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or MS^E (All-Ion Fragmentation) to capture fragmentation data for ID.[1]

Impurity Profiling & Identification Strategy

The following table summarizes the theoretical mass shifts for common Felypressin impurities.

Table 1: Target Impurities List

Impurity TypeModificationMass Shift (Da)Theoretical [M+H]⁺Chromatographic Behavior
Parent None0.0001040.43Reference RT
Deamidation Asn

Asp / isoAsp
+0.9841041.41Elutes before (Asp) or after (isoAsp) parent
Deamidation Gln

Glu
+0.9841041.41Elutes before parent
Hydrolysis C-term Amide

Acid
+0.9841041.41Elutes after parent (loss of H-bond donor)
Oxidation Cys Sulfonic Acid+48.0001088.43Significant RT shift (earlier)
Racemization L-Phe

D-Phe
0.0001040.43Elutes close to parent (requires high plate count)
Deletion Des-Gly⁹-57.02983.41Distinct RT shift
Visualizing the Detection Workflow

The following diagram illustrates the decision logic for categorizing impurities based on Mass (MS1) and Fragmentation (MS2) data.

ImpurityWorkflow Start LC-MS Data Acquisition (Full Scan + MS/MS) ExtractXIC Extract Ion Chromatograms (XIC) Parent m/z 1040.43 ± 10ppm Start->ExtractXIC CheckMass Mass Shift Observed? ExtractXIC->CheckMass Isobaric Isobaric (0 Da Shift) Potential Isomer CheckMass->Isobaric No MassShift Mass Shift Detected CheckMass->MassShift Yes AnalyzeRT Analyze Retention Time Isobaric->AnalyzeRT AnalyzeMS2 Analyze MS2 Fragments MassShift->AnalyzeMS2 Racemization Same MS2 Spectrum Different RT = D-Isomer AnalyzeRT->Racemization Deamidation Shift = +0.98 Da Check b/y ions for Asn/Gln sites AnalyzeMS2->Deamidation +1 Da Oxidation Shift = +16/32/48 Da Check Cys/Met AnalyzeMS2->Oxidation +16/48 Da

Figure 1: Decision tree for identifying Felypressin impurities using LC-HRMS data.[1]

Method Validation & System Suitability

To ensure trustworthiness (E-E-A-T), the method must be self-validating.[1]

System Suitability Test (SST)

Before running samples, inject a Resolution Mixture :

  • Stress Sample: Degrade Felypressin standard in 0.1 N NaOH for 2 hours at RT. This generates the deamidated impurities (Asp⁵-Felypressin).[1]

  • Acceptance Criteria:

    • Resolution (

      
      ) between Felypressin and the nearest deamidated peak must be 
      
      
      
      .
    • Peak Asymmetry (

      
      ) for the parent peak must be between 0.8 and 1.2.
      
Blank Verification

Inject a double blank (mobile phase A) after the highest standard to verify carryover is


 of the LOQ, as peptides can stick to injector needles.

Degradation Pathway Visualization[2]

Understanding where the molecule breaks down is crucial for interpreting MS2 spectra.

DegradationPath Fely Felypressin (Parent) Deam Deamidation (Asn5 -> Asp5) Fely->Deam High pH / Temp (+0.98 Da) Hyd Hydrolysis (Gly9-NH2 -> Gly9-OH) Fely->Hyd Acid/Base (+0.98 Da) Dimer Dimerization (Disulfide Scrambling) Fely->Dimer Oxidation (x2 Mass) Mech Mechanism: Succinimide Intermediate Deam->Mech

Figure 2: Primary degradation pathways for Felypressin leading to observed impurities.[1]

References

  • European Pharmacopoeia (Ph.[2][3] Eur.). Monograph 1634: Felypressin. 10th Edition. Strasbourg, France: Council of Europe. [1]

  • D'Alleva, M., et al. (2020). "Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry." Rapid Communications in Mass Spectrometry, 34(13), e8799.

  • USP-NF. General Chapter <1086> Impurities in Drug Substances and Drug Products. Rockville, MD: United States Pharmacopeial Convention. [1]

  • Verbeken, M., et al. (2011). "Mass spectrometry of therapeutic peptides and proteins." Journal of Pharmaceutical Analysis. (General reference for peptide fragmentation mechanisms).

Sources

Application Note: Precision Sample Preparation for Felypressin and Impurity C Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, scientifically grounded protocol for the sample preparation of Felypressin and its critical "Impurity C" (identified as the disulfide dimer/aggregate in pharmacopoeial contexts).[1][2] It addresses the specific challenges of analyzing low-abundance peptides in complex matrices like dental anesthetic cartridges.

Abstract & Scope

Felypressin (2-phenylalanine-8-lysine vasopressin) is a synthetic octapeptide used primarily as a vasoconstrictor in dental local anesthetics.[1][2] The analysis of its related impurities, specifically Impurity C (characterized as the Felypressin Dimer formed via disulfide interchange), presents a unique challenge.[1][2] In commercial formulations, Felypressin is present at trace levels (0.03 IU/mL) amidst a massive excess of local anesthetic (e.g., Prilocaine) and preservatives (e.g., metabisulfites).[1][2]

This guide details a Solid Phase Extraction (SPE) protocol designed to:

  • Enrich Felypressin and Impurity C relative to the matrix.[1][2]

  • Stabilize the disulfide bridge to prevent artifactual dimerization during processing.

  • Remove high-concentration interferences (Prilocaine, Parabens) that suppress ionization in LC-MS or saturate UV detectors.[1][2]

Chemical Context & Mechanism

Understanding the chemistry of the analyte is the prerequisite for a robust protocol.[1]

  • Analyte: Felypressin (

    
    , MW 1040.2 Da).[1][2]
    
  • Impurity C (The Challenge): Identified as the Felypressin Dimer (

    
    , MW ~2080 Da) [1].[1][2]
    
    • Formation Mechanism:[1] Felypressin contains a disulfide bridge (Cys1-Cys6).[1][2] Under non-ideal conditions (neutral/alkaline pH, oxidative stress), intermolecular disulfide scrambling occurs, linking two monomers into a dimer.[1][2]

    • Critical Control Point: The sample preparation must be performed at acidic pH (< 4.0) .[1][2] At this pH, the thiol-disulfide exchange reaction is kinetically quenched, preserving the native impurity profile of the sample without inducing new dimers [2].[1][2]

Experimental Protocol

Reagents & Materials
  • Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q), Trifluoroacetic Acid (TFA), Formic Acid (FA).[1][2]

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., HLB or equivalent) or Mixed-Mode Weak Cation Exchange (WCX).[1][2] Note: WCX is superior for separating the basic peptide (Felypressin, pI ~10) from neutral preservatives, but Prilocaine (also basic) requires careful elution control.[1][2]

  • Vials: Polypropylene (PP) or silanized glass.[1][2] Warning: Avoid standard glass vials; hydrophobic peptides like Felypressin dimers adsorb rapidly to untreated glass surfaces.[1]

Workflow Diagram (DOT)

The following logic flow illustrates the critical separation steps.

SamplePrep Sample Dental Cartridge Sample (Felypressin + Prilocaine + Metabisulfite) Acidify Acidification Add 1% TFA (pH < 3.0) *Quenches Disulfide Exchange* Sample->Acidify Stabilization Condition SPE Conditioning (MeOH -> Water + 0.1% TFA) Load Load Sample (Low Flow Rate: 1 mL/min) Condition->Load Wash1 Wash 1: 5% MeOH in 0.1% TFA *Removes Salts/Metabisulfite* Load->Wash1 Wash2 Wash 2: 20% ACN in 0.1% FA *Removes Hydrophobic Excipients* Wash1->Wash2 Elute Elution 60% ACN + 0.1% TFA *Elutes Felypressin & Dimer* Wash2->Elute Enrichment Evap Nitrogen Evaporation (Ambient Temp, Avoid Heat) Elute->Evap Recon Reconstitution 90:10 Water:ACN + 0.1% FA Evap->Recon

Caption: Step-by-step SPE workflow focusing on stabilization (acidification) and matrix removal.

Detailed Step-by-Step Procedure

Step 1: Sample Pre-Treatment (Stabilization) [1][2]

  • Action: Transfer 2.0 mL of the dental anesthetic solution into a polypropylene tube.

  • Addition: Add 20 µL of neat Trifluoroacetic Acid (TFA). Vortex for 10 seconds.[1][2]

  • Why: This lowers the pH to ~2.0 immediately.[1][2] Dental formulations often contain sodium metabisulfite as an antioxidant.[1][2] At acidic pH, bisulfite is stable, but more importantly, the disulfide bridge of Felypressin is "locked," preventing the formation of artificial Impurity C during the loading phase.[1][2]

Step 2: SPE Conditioning

  • Use a 60 mg / 3 mL Polymeric Reversed-Phase cartridge (e.g., Oasis HLB or Strata-X).[1][2]

  • Wash with 3 mL Methanol (solvation).[1][2]

  • Equilibrate with 3 mL Water containing 0.1% TFA.[1][2]

Step 3: Loading

  • Load the acidified sample (Step 1) at a flow rate of approx. 1 mL/min.

  • Note: Collect the flow-through to verify no breakthrough occurs (Felypressin is hydrophobic enough to retain well).[1][2]

Step 4: Interference Removal (Washing) [1][2]

  • Wash 1: 2 mL Water + 0.1% TFA.[1][2] (Removes salts and metabisulfite).[1][2]

  • Wash 2: 2 mL of 10% Acetonitrile in Water + 0.1% Formic Acid.[1][2]

  • Critical: Prilocaine is less hydrophobic than Felypressin but present in 1000x excess.[1][2] This wash step is a compromise.[1][2] It removes the bulk of the polar excipients.[1][2] Prilocaine may partially co-elute, but the gradient chromatography later will resolve it.[1][2]

Step 5: Elution

  • Elute with 2 x 0.5 mL of 60% Acetonitrile / 40% Water / 0.1% TFA .

  • Why 60%? Impurity C (Dimer) is significantly more hydrophobic than the monomer.[1][2] A 100% organic elution might precipitate salts, while <50% might leave the dimer on the cartridge.[1][2] 60% ensures recovery of the HMW impurity.[2]

Step 6: Reconstitution

  • Evaporate the eluate under a gentle stream of Nitrogen at ambient temperature.[1][2] Do NOT apply heat (>30°C) as this promotes degradation.[1][2]

  • Reconstitute in 200 µL of Initial Mobile Phase (e.g., 95% Water / 5% ACN / 0.1% FA).

Validation & Quality Control

To ensure the protocol is "self-validating" (Trustworthiness), include these system suitability checks:

ParameterAcceptance CriteriaScientific Rationale
Recovery 85% - 115%Ensures the SPE method does not selectively lose the hydrophobic Dimer (Impurity C) due to adsorption.
Dimer/Monomer Ratio Consistent with ReferenceIf the ratio increases during prep time, the pH was not low enough, or the sample was exposed to oxidative stress.[1][3]
Prilocaine Removal > 95% RemovalPrilocaine absorbs strongly in UV.[1][2][3] Excessive residual Prilocaine can cause baseline disturbances that mask the trace Impurity C peak.[1][2]

Technical Notes on Impurity C

While "Impurity C" is widely accepted as the Dimer in this context [1], analysts must be aware of the "Bisulfite Adduct" risk.[1][2]

  • Observation: In older dental cartridges, bisulfite can attack the disulfide bond, creating a sulfonated Felypressin variant.[1][2]

  • Differentiation:

    • Dimer (Impurity C): MW ~2080 Da.[1][2] Elutes later than Felypressin (More Hydrophobic).[1][2]

    • Sulfonated Adduct: MW ~1120 Da.[1][2] Elutes earlier (More Polar due to sulfonic acid group).[1][2]

  • Resolution: This protocol uses a high-organic elution (Step 5) which recovers the Dimer.[1][2] If the Sulfonated variant is of interest, the Wash 2 step must be milder (0% organic) to prevent washing it off.[1][2]

References

  • National Institutes of Health (NIH). (2010).[1][2] Deamidation and Disulfide Interchange in Peptides: Reaction Conditions. PubMed Central.[1][2] Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2023).[1][2] Felypressin CRS and Impurity Control Guidelines. Retrieved from [Link][1][2]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers and QC scientists through the rigorous analysis of Felypressin and its related impurities. It synthesizes pharmacopoeial standards with practical, field-proven optimization strategies.[1]

Abstract & Scientific Rationale

Felypressin is a synthetic nonapeptide ([Phe2, Lys8]-vasopressin) used primarily as a vasoconstrictor in local anesthetics.[1] Like its structural analogue Vasopressin, it is prone to specific degradation pathways, including deamidation (at Gln/Asn residues) and disulfide scrambling/dimerization .

The separation of these related compounds is analytically challenging due to their high structural similarity.[1] A standard isocratic method is often insufficient to resolve the hydrophilic deamidated forms from the hydrophobic dimers.[1] Therefore, a shallow gradient elution on a C18 stationary phase is the industry standard (aligned with EP/USP principles for nonapeptides).[1]

This protocol utilizes a Phosphate-Acetonitrile system.[1] While TFA-based systems are popular for LC-MS, phosphate buffers provide superior peak shape and selectivity for deamidated peptide impurities in UV-based QC methods due to better pH control and ion-pairing effects.

Impurity Profile & Critical Pairs

Understanding the "Why" behind the separation:

Impurity NameLikely Structure/OriginRelative Retention (RRT)Separation Challenge
Felypressin Main Peak (API)1.00N/A
Impurity A/B Deamidated forms (e.g., [Asp5]-Felypressin)~0.90 - 0.95Elutes close to main peak; requires precise pH control.
Impurity F Acetyl/Truncated forms~1.10Hydrophobic shift.[1]
Impurity C/D Dimers (Disulfide linked)> 1.50Highly hydrophobic; requires high % Organic to elute.[1]

Experimental Protocol

Reagents & Materials
  • Felypressin Reference Standard: (e.g., EP CRS or USP RS).[1]

  • Acetonitrile (MeCN): HPLC Grade (Far UV cutoff).

  • Sodium Dihydrogen Phosphate (

    
    ):  AR Grade.[1]
    
  • Phosphoric Acid (

    
    ):  85%, for pH adjustment.[1]
    
  • Water: Milli-Q (18.2 MΩ·cm).

Instrumentation
  • System: HPLC with binary gradient pump and autosampler.

  • Detector: UV-Vis / PDA set to 210 nm (Peptide bond absorption) or 220 nm .

  • Column: End-capped C18 (L1), 250 x 4.6 mm, 5 µm, 100 Å pore size.

    • Recommended: Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent.[1]

Chromatographic Conditions

This method uses a "Pump-Mixed" gradient to ensure reproducibility.[1]

  • Flow Rate: 1.0 mL/min (Adjust based on column backpressure, typical range 0.8–1.2 mL/min).

  • Column Temperature: 25°C ± 2°C (Strict control required to maintain peptide selectivity).

  • Injection Volume: 20–50 µL (Depending on sensitivity requirements).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 7.8 g of Sodium Dihydrogen Phosphate in 1000 mL water. Adjust pH to 3.0 ± 0.1 with Phosphoric Acid. Filter through 0.45 µm membrane.[1]

    • Why pH 3.0? At this pH, silanol activity is suppressed, and the ionization state of the peptide side chains is stable, minimizing peak tailing.[1]

  • Mobile Phase B (Organic): Acetonitrile:Water (50:50 v/v).[1]

    • Note: Using a 50% organic mix for Line B allows for more precise mixing at low gradient slopes compared to using 100% MeCN.[1]

Gradient Table

The gradient is designed with a shallow slope (approx 0.5% B/min effective change) to resolve the main peak from deamidated impurities, followed by a steep ramp to elute dimers.[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event / Phase
0.0 8515Equilibration
30.0 6535Separation (Shallow gradient for deamidated forms)
45.0 4060Elution (Ramp to elute hydrophobic dimers)
50.0 4060Wash (Hold to clear column)
51.0 8515Return to initial conditions
60.0 8515Re-equilibration

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision matrix for optimizing the gradient based on observed resolution (


).

GradientOptimization Start Initial Gradient Run (15% to 60% B) CheckRs Check Resolution (Rs) Main Peak vs. Impurity A Start->CheckRs Decision1 Rs > 1.5? CheckRs->Decision1 Good Proceed to Validation (Specificity, Linearity) Decision1->Good Yes PoorSep Poor Separation (Co-elution) Decision1->PoorSep No Action1 Decrease Slope (Increase time 0-30 min) PoorSep->Action1 First Step Action2 Adjust pH (± 0.2 units) PoorSep->Action2 If slope fails Action3 Change Temperature (Lower to 20°C) PoorSep->Action3 If pH fails Action1->CheckRs

Caption: Decision tree for optimizing the separation of critical peptide pairs (Main Peak vs. Deamidated Impurity).

Sample Preparation Workflow

Standardized preparation to prevent artifactual degradation (e.g., oxidation) during analysis.[1]

SamplePrep Raw Raw Material (Felypressin API) Weigh Weigh 10.0 mg Raw->Weigh Dissolve Dissolve in Mobile Phase A Weigh->Dissolve Dilute Dilute to 0.5 mg/mL Dissolve->Dilute Filter Filter (0.45 µm PVDF) Discard first 1 mL Dilute->Filter Vial Transfer to Amber Vial Filter->Vial

Caption: Sample preparation workflow emphasizing filtration and light protection (Amber Vial) to ensure stability.

Results & Discussion

Expected Chromatogram
  • Retention Time (RT): Felypressin typically elutes between 12–18 minutes under these conditions.[1]

  • Impurity Elution Order:

    • Early Eluters (RT ~10-14 min): Hydrophilic impurities (Deamidated forms, [Asp5]-derivatives).[1]

    • Main Peak: Felypressin.[1][2][3][][5]

    • Late Eluters (RT >25 min): Hydrophobic impurities (Dimers, Aggregates).[1]

System Suitability Criteria (SST)

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Resolution (

    
    ):  > 1.5 between Felypressin and the nearest impurity (usually Impurity A).[1]
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the Felypressin peak.[1]
    
  • Precision: %RSD < 2.0% for replicate injections (n=5) of the standard.

Troubleshooting Guide
  • Baseline Drift: Peptides detected at 210 nm are sensitive to mobile phase quality.[1] Use high-purity salts and ensure the column is fully equilibrated (at least 10 column volumes) before starting.[1]

  • Ghost Peaks: Often caused by carryover from the highly hydrophobic dimers.[1] Ensure the "Wash" step (45-50 min) reaches at least 60% Mobile Phase B (which is ~30% effective Acetonitrile if Line B is 50:50, or adjust to reach higher organic strength if dimers persist).[1]

  • Peak Broadening: Check the pH.[1] If pH drifts above 4.0, silica interactions increase, causing tailing.[1]

References

  • European Pharmacopoeia (Ph.[1][6][7] Eur.) , "Chromatographic Separation Techniques," Chapter 2.2.[1]46. [1]

  • United States Pharmacopeia (USP) , "Vasopressin Monograph," USP-NF Online.[1] (Reference for structural analogue methods). [1]

  • BOC Sciences , "Felypressin Impurity Standards and Structure," (Source for Impurity C/D identification).[1]

  • ResearchGate , "HPLC method for quantification of arginine containing vasopressin," (Reference for C18/Phosphate mobile phase suitability).[1]

  • National Institutes of Health (NIH) PubChem , "Felypressin Compound Summary."[1] [1]

Sources

Application Note: European Pharmacopoeia (Ph. Eur.) Protocols for Felypressin Analysis

Application Note: European Pharmacopoeia (Ph.[1][2][3] Eur.) Protocols for Felypressin Analysis[4]

1

Executive Summary

Felypressin (2-phenylalanine-8-lysine-vasopressin) is a synthetic nonapeptide used primarily as a vasoconstrictor in dental anesthetics.[1] As a vasopressin analogue, its analysis requires strict adherence to pharmacopoeial standards to ensure potency and purity.

This guide details the analytical workflow compliant with European Pharmacopoeia (Ph.[2] Eur.) Monograph 1634 . It focuses on the critical Liquid Chromatography (LC) method used for identification and purity determination, emphasizing the separation of specific impurities such as the reduced form (Impurity A) and high-molecular-weight dimers (Impurity D).[1]

Key Analytical Challenges:

  • Isoelectric Point (pI): The presence of Lysine (Lys8) renders the molecule basic, requiring careful pH control to prevent peak tailing.[1]

  • Disulfide Bridge Stability: The Cys1-Cys6 bridge is susceptible to reduction or scrambling (disulfide interchange), necessitating strict sample handling.[1]

  • Resolution: Critical separation is required between the main peak and the des-glycinamide or isomeric impurities.

Structural Context & Mechanism

Understanding the molecule is the first step to a robust protocol. Felypressin differs from natural Vasopressin by the substitution of Phenylalanine for Tyrosine at position 2 and Lysine for Arginine at position 8.

  • Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-

    
    [1]
    
  • Critical Feature: Disulfide bridge between Cys1 and Cys6.

  • Molecular Weight: 1040.22 g/mol .

Analytical Implications
  • Detection: The Phenylalanine residues provide strong UV absorbance at 210–220 nm.

  • Retention: The hydrophobic Phe residues increase retention on C18 columns compared to native Vasopressin.

  • Degradation Pathways:

    • Hydrolysis: Loss of C-terminal Glycinamide.[1]

    • Oxidation: Formation of sulfoxides (Met is absent, but Cys is vulnerable).[1]

    • Dimerization: Inter-molecular disulfide formation (Impurity D).[1]

Ph. Eur. Chromatographic Protocol (Method 1634)[5]

The following protocol is derived from the standard operating procedures compliant with Ph. Eur. requirements for synthetic peptides.

Reagents and Mobile Phase
  • Water: HPLC Grade (Resistivity > 18.2 MΩ[1]·cm).

  • Acetonitrile (ACN): HPLC Grade, far UV cutoff.

  • Buffer Reagent: Sodium Dihydrogen Phosphate (

    
    ).[1]
    
  • pH Adjustment: Phosphoric acid (

    
    ).[1]
    

Mobile Phase Preparation:

  • Mobile Phase A: Dissolve 7.8 g of Sodium Dihydrogen Phosphate in 1000 mL water. Adjust pH to ~7.0 (or specific monograph value, typically neutral to slightly acidic) with Phosphoric Acid.[1] Note: Phosphate buffers are non-volatile and incompatible with LC-MS.[1]

  • Mobile Phase B: Acetonitrile / Water (e.g., 60:40 v/v).

Instrument Conditions
ParameterSpecificationRationale
Column C18 (ODS), 5 µm, 250 x 4.6 mmStandard peptide stationary phase.[1] Pore size 100–300 Å recommended.
Temperature 25°C ± 1°CMaintains reproducible viscosity and mass transfer kinetics.
Flow Rate 1.0 - 1.5 mL/minOptimized for 5 µm particle backpressure.[1]
Detection UV @ 215 nmMaximizes sensitivity for the peptide backbone and Phe residues.
Injection Vol. 20 µLStandard loop size; adjust based on sample concentration.
Gradient Program (Representative)

Always verify the exact gradient slope against the current official monograph, as batch-specific adjustments are permitted.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
08515Equilibration
306040Linear Gradient (Elution)
352080Wash
408515Re-equilibration

System Suitability & "Self-Validating" Logic

A robust method must prove it works every time it is run. The Ph. Eur. relies on System Suitability Tests (SST) .

Critical Impurities

The method must resolve Felypressin from its closest structural analogues.

  • Impurity A (Reduced Felypressin): The open-chain form where the disulfide bridge is broken.

  • Impurity D (Dimer): Two Felypressin molecules linked via disulfide scrambling.[1]

  • Impurity B: Often an isomer or deletion sequence (e.g., [Phe2, Lys8]-vasopressin related species).[1]

Acceptance Criteria
ParameterLimitValidates
Resolution (

)
> 1.5 (typically > 3.0)Separation between Felypressin and nearest impurity (often Impurity A or B).[1]
Symmetry Factor 0.8 – 1.5Column health and lack of secondary silanol interactions.
Repeatability RSD < 2.0% (n=6)Precision of the injector and pump system.
Troubleshooting Logic (Decision Tree)

TroubleshootingStartSystem Suitability FailureCheckResIssue: Poor Resolution?Start->CheckResCheckSymIssue: Tailing Peaks?Start->CheckSymMobilePhaseCheck Mobile Phase pH(Is pH > 7.0?)CheckRes->MobilePhaseYesSilanolSecondary Interactions(Add modifier or lower pH)CheckSym->SilanolYesColumnAgeCheck Column Cycles(>1000 injections?)MobilePhase->ColumnAgepH OKGradientVerify Gradient Slope(Pump mixing issue?)ColumnAge->GradientColumn OKVoidColumn Void/Collapse(Replace Column)Silanol->VoidProblem Persists

Caption: Diagnostic logic for resolving common Felypressin HPLC failures. Blue nodes indicate the symptom, Grey nodes indicate the corrective action.

Analytical Workflow Diagram

The following diagram illustrates the complete lifecycle of a Ph. Eur. compliant analysis, from reference standard preparation to final reporting.

WorkflowRefStd1. Reference Standard Prep(Dissolve Felypressin CRS)LC_System3. LC System Setup(Equilibrate C18 Column)RefStd->LC_SystemSamplePrep2. Sample Preparation(Dilute in Mobile Phase A)SamplePrep->LC_SystemInjection4. Injection Sequence(Blank -> Ref -> Sample)LC_System->InjectionData_Acq5. Data Acquisition(UV 215nm)Injection->Data_AcqSST_Check6. SST Verification(Resolution > 1.5?)Data_Acq->SST_CheckSST_Check->LC_SystemFail (Retest)Calc7. Calculation(Area Normalization)SST_Check->CalcPass

Caption: Step-by-step analytical workflow for Felypressin quantification and purity analysis.

Modernization & LC-MS Compatibility

While Ph. Eur. 1634 specifies phosphate buffers, modern drug development often requires Mass Spectrometry (MS) for impurity identification.[1]

Protocol Adaptation for LC-MS:

  • Buffer Exchange: Replace Sodium Phosphate with Ammonium Acetate (10-20 mM) or Formic Acid (0.1%) .[1]

  • Impact: This changes selectivity. The elution order of impurities may shift.

  • Validation: Any deviation from the monograph (e.g., changing buffer for MS) requires a full cross-validation to prove the method remains "equivalent" to the compendial method.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2008). Felypressin Monograph 1634. European Pharmacopoeia.[3][4][5][6][7][8][9][10][11] [Link][1]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 14257662, Felypressin. [Link][1]

  • EDQM Knowledge Database. (2023). Chromatographic Separation of Peptides (2.2.29). [Link]

Troubleshooting & Optimization

Technical Support Center: Felypressin & Impurity C Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Felypressin and Impurity C (EP/BP Standards) Content ID: TS-PEP-2024-09 Expertise Level: Senior Analytical Chemist / Method Development[1]

Executive Summary: The "Impurity C" Paradox

Before initiating any chromatographic adjustments, it is critical to validate the chemical identity of "Impurity C" in your specific context.[1] According to current European Pharmacopoeia (Ph.[2] Eur.) and British Pharmacopoeia (BP) standards, Impurity C is the Disulfide Dimer of Felypressin (Bis-Felypressin).[1]

  • Felypressin (Monomer): MW ~1040.2 Da[1]

  • Impurity C (Dimer): MW ~2080.5 Da (Formed via intermolecular disulfide oxidation)[1]

The Anomaly: True co-elution of a 1 kDa monomer and a 2 kDa dimer in Reversed-Phase HPLC (RP-HPLC) is chemically counter-intuitive due to the massive difference in hydrophobicity.[1] The dimer typically elutes significantly later.

If you are observing "co-elution," you are likely experiencing one of two phenomena:

  • The "Wrap-Around" Effect (Most Probable): The Impurity C from Injection X is eluting at the retention time of Felypressin in Injection X+1.

  • Misidentification: You are actually struggling with Impurity B (Deamidated/Isomer, MW ~1041 Da), which naturally co-elutes with the parent.[1]

This guide addresses the specific troubleshooting for the EP-defined Impurity C (Dimer).

Module 1: Diagnostic Phase (Root Cause Analysis)

Use this decision matrix to identify if you are dealing with a true co-elution or a chromatographic artifact.

TroubleshootingFlow Start START: Co-elution Observed CheckMW Step 1: Check MW of Impurity Start->CheckMW Is1040 MW ~1040 Da? CheckMW->Is1040 Mass Match Parent Is2080 MW ~2080 Da? CheckMW->Is2080 Mass Double Parent ImpurityB Diagnosed: Impurity B (Deamidated/Isomer) Is1040->ImpurityB ImpurityC Diagnosed: Impurity C (Dimer) Is2080->ImpurityC Action3 Action: Optimize pH (See Impurity B Guide) ImpurityB->Action3 GradientCheck Step 2: Run 'Blank' Gradient after Sample ImpurityC->GradientCheck GhostPeak Peak appears in Blank? GradientCheck->GhostPeak YesGhost YES: Carryover/Wrap-around GhostPeak->YesGhost Peak Found NoGhost NO: True Co-elution GhostPeak->NoGhost No Peak Action1 Action: Extend Gradient Wash YesGhost->Action1 Action2 Action: Change Pore Size / Slope NoGhost->Action2

Figure 1: Diagnostic decision tree to distinguish between Impurity B (Isobaric) and Impurity C (Dimer/Hydrophobic).[1]

Module 2: The "Wrap-Around" Phenomenon (Ghost Peaks)

The Issue: Impurity C is highly hydrophobic. In standard peptide gradients (e.g., 5% to 60% B over 30 mins), the dimer may not elute within the gradient window.[1] Instead, it slowly migrates through the column and elutes during the next injection, often landing directly on top of the Felypressin peak.[1]

The Fix: Extend the high-organic wash step.

Experimental Protocol: Gradient Extension

Modify your method to ensure the column is flushed with high organic solvent before re-equilibration.

ParameterStandard (Problematic)Optimized (Solution)Rationale
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in 90% ACN / 10% H2O Higher elution strength.[1]
Gradient End Stop at 60% BRamp to 95% B Forces hydrophobic dimers off the column.
Hold Time 2-5 minutesMinimum 10 minutes at 95% BEnsures complete elution of MW ~2080 species.[1]
Re-equilibration 5 minutes10-15 column volumes Prevents baseline drift in the next run.

Module 3: True Co-elution (Selectivity Optimization)

If you have confirmed (via blank runs) that the peak is not carryover, and you truly have a dimer eluting simultaneously with the monomer, your stationary phase is likely exhibiting "Exclusion" behavior or pore-clogging.[1]

Stationary Phase Selection

Felypressin is a 9-amino acid peptide.[1] The dimer is 18 residues.

  • Pore Size: If you are using a 60Å - 100Å pore size column, the dimer may be partially excluded from the pores, reducing its effective surface area interaction and causing it to elute earlier (closer to the monomer).[1]

  • Recommendation: Switch to a 300Å (Wide Pore) C18 column. This allows the full dimer to enter the pore and interact with the bonded phase, significantly increasing its retention relative to the monomer.

Mobile Phase Modifiers (Chaotropic Agents)

Dimers can form folded aggregates that mask hydrophobic residues.[1]

  • Action: Add Sodium Perchlorate (NaClO4) or increase the temperature.

  • Protocol:

    • Temp: Increase column oven from 25°C to 40°C - 50°C . (Thermodynamics favor unfolding, exposing hydrophobic cores of the dimer, increasing its retention).[1]

    • Buffer: If using TFA, ensure concentration is at least 0.1% .[1] Lower concentrations (0.05%) may not sufficiently mask the extra positive charges (Lysine residues) on the dimer, leading to peak tailing/broadening into the main peak.[1]

Module 4: Addressing "Impurity B" (The Common Confusion)

If your "Impurity C" has a mass of ~1041 Da (not 2080 Da), you are actually dealing with the deamidated form (Gln


 Glu) or a diastereomer.[1] This is a separation based on pKa , not hydrophobicity.[1][3]

Mechanism:

  • Felypressin: Contains Glutamine (Neutral side chain).[1]

  • Impurity: Contains Glutamic Acid (Acidic side chain).[1]

Troubleshooting Protocol:

  • pH Tuning: The separation is impossible at pH 2.0 (TFA) because Glu is protonated (COOH) and mimics Gln.[1]

  • Shift pH: Adjust Mobile Phase A to pH 6.8 - 7.0 (Ammonium Acetate or Phosphate buffer).

    • At pH 7.0, Glutamic acid becomes Glutamate (COO-) .[1]

    • This negative charge drastically reduces retention on C18, moving the impurity away from the main peak.[1]

Frequently Asked Questions (FAQ)

Q: Why does Impurity C appear in my blank injection? A: This confirms the "Wrap-Around" effect. The dimer from the previous sample injection remained on the column during the re-equilibration phase and eluted during the blank run. You must add a "Sawtooth" wash (ramp to 95% B, hold 5 min, drop to 5% B, ramp back to 95% B) between injections.[1]

Q: Can I use a Phenyl-Hexyl column for this separation? A: Yes. Felypressin contains two Phenylalanine residues.[1] A Phenyl-Hexyl column offers


 interactions that provide orthogonal selectivity compared to C18.[1] This is particularly effective if the impurity is a diastereomer (e.g., D-Phe Felypressin), but less critical for the Dimer separation.[1]

Q: What is the official EP specification for Impurity C? A: According to the European Pharmacopoeia (EDQM), Felypressin Impurity C is defined as the dimer structure (Bis-Felypressin) with a molecular mass of approximately 2080 Da.[1]

References

  • EDQM (European Directorate for the Quality of Medicines). Felypressin Chemical Reference Standard (CRS) Leaflet & Impurity Profile. (Y0000415).[1][4] [1]

  • Sigma-Aldrich. Felypressin EP Reference Standard Properties and Impurity Data.[1][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14257662: Felypressin.[1]

  • Waters Corporation. Peptide Isolation and Troubleshooting: Gradient Focusing and Slope Calculation.

Sources

Technical Support Center: Felypressin Impurity C Retention Time Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Science of Impurity C

Q: What exactly is Felypressin Impurity C, and why is its retention time (RT) often unstable?

A: According to chemical reference standards, This compound is identified as the dimer of Felypressin (Molecular Formula: C


H

N

O

S

; MW ~2080 Da) [1].[1][2]

While Felypressin (the monomer) is a nonapeptide with an intramolecular disulfide bridge, Impurity C typically forms via intermolecular disulfide interchange or aggregation. Because it is a dimer, it possesses:

  • Higher Hydrophobicity: It interacts more strongly with the C18 stationary phase, leading to a significantly longer retention time than the main peak.

  • Conformational Flexibility: Large peptide dimers can exist in multiple folding states, leading to peak broadening or shifting RT if temperature and gradient slope are not strictly controlled.

The Challenge: Users often experience "ghost peaks" or shifting RTs for Impurity C because it elutes during the high-organic wash phase or carries over to the next injection if the gradient re-equilibration is insufficient.

Method Fundamentals & Optimization

Standard Chromatographic Conditions (Baseline)

Always verify compliance with the current European Pharmacopoeia (Ph. Eur.) monograph before validation.

ParameterRecommendationMechanism
Column C18 (USP L1), 150 x 4.6 mm, 3-5 µm, 100-120 ÅC18 provides the necessary hydrophobic selectivity. 100 Å pore size is sufficient for the monomer but the dimer (2kDa) requires accessible pores to prevent exclusion effects.[1][2]
Mobile Phase A Phosphate Buffer (pH 3.0 - 5.[1][2]0) or 0.1% TFA in WaterAcidic pH suppresses silanol ionization and keeps the peptide protonated for interaction with the hydrophobic phase.
Mobile Phase B Acetonitrile (ACN)ACN is the preferred organic modifier for peptides due to lower viscosity and UV transparency compared to Methanol.[1]
Gradient Gradient elution is mandatory .[1]Isocratic methods cannot elute the highly hydrophobic dimer in a reasonable time.
Visualizing the Separation Mechanism

The following diagram illustrates why Impurity C (Dimer) behaves differently than Felypressin (Monomer) on a C18 column.

SeparationMechanism col Stationary Phase (C18 Alkyl Chains) mob Mobile Phase (Gradient: Low -> High %B) mono Felypressin (Monomer) MW ~1040 Moderate Hydrophobicity mob->mono Elutes Early (Low % Organic) dimer Impurity C (Dimer) MW ~2080 High Hydrophobicity mob->dimer Elutes Late (High % Organic) mono->col Moderate Interaction dimer->col Strong Multi-point Interaction

Caption: Differential interaction of Felypressin Monomer vs. Dimer (Impurity C) on a C18 stationary phase.

Troubleshooting Guide: Retention Time Issues

Scenario A: Impurity C Retention Time is Drifting (Variable)

Diagnosis: The dimer is large and hydrophobic. Small changes in the organic modifier percentage at the end of the gradient or temperature fluctuations have a magnified effect on its elution compared to the monomer.

Step-by-Step Fix:

  • Check the Gradient Slope: Ensure the gradient reaches at least 60-70% B (Acetonitrile) to fully elute the dimer. If the gradient is too shallow at the end, the dimer will "bleed" off the column rather than eluting as a sharp peak.

  • Thermostat Control: Peptides are sensitive to viscosity changes.[1] Ensure the column oven is stable (e.g., 25°C ± 0.5°C).

  • Column Aging: As C18 chains hydrolyze (column bleed), the retention of highly hydrophobic species (Impurity C) decreases faster than the main peak. Action: Add a system suitability check for the resolution between the main peak and Impurity C.

Scenario B: Impurity C Peak is Broad or Split

Diagnosis: This often indicates secondary interactions (silanol activity) or conformational interconversion of the dimer.

Step-by-Step Fix:

  • Increase Ionic Strength: If using a low-molarity buffer (e.g., 10 mM), increase to 25-50 mM to mask silanols.[1][2]

  • Modify Ion Pair Reagent: If using TFA (Trifluoroacetic acid), ensure it is fresh.[1][2] TFA is volatile; evaporation changes the pH and ion-pairing capacity, affecting peak shape.

  • Temperature Increase: slightly increasing temperature (e.g., to 30-35°C) can improve mass transfer and sharpen the peak of high MW impurities [2].[1] Note: Validate that Felypressin does not degrade at this temperature.[1]

Scenario C: "Ghost Peak" in Blank Injections

Diagnosis: Impurity C from a previous injection did not elute during the gradient and is eluting in the subsequent run (Carryover).

Step-by-Step Fix:

  • Extend the Wash Step: Add a "sawtooth" wash at 95% B for 2-3 minutes at the end of every injection.

  • Needle Wash: Ensure the autosampler needle wash solution contains at least 50% organic solvent to dissolve the hydrophobic dimer.

Advanced Optimization Workflow

Use this logic flow to systematically resolve retention time issues.

TroubleshootingFlow start Issue: Impurity C RT Shift check_grad Check Gradient Profile (Is %B high enough?) start->check_grad check_temp Check Column Temp (Is it stable?) check_grad->check_temp Gradient OK fix_grad Action: Increase Final %B to >60% or steepen slope check_grad->fix_grad Gradient Shallow check_col Check Column Age (Loss of C18?) check_temp->check_col Temp Stable fix_temp Action: Secure Column Oven Check Pre-heater check_temp->fix_temp Temp Fluctuating fix_col Action: Replace Column (Hydrophobic collapse/bleed) check_col->fix_col Retention Dropping

Caption: Logic flow for diagnosing retention time instability in this compound analysis.

Frequently Asked Questions (FAQ)

Q: Can I use a C8 column instead of C18 to reduce the run time? A: While Ph. Eur. allows some modification of stationary phases (L1 to L1), switching to C8 reduces hydrophobicity.[1] This might cause Impurity C to elute too close to the main peak or other impurities, compromising resolution . Stick to C18 but consider a shorter column (e.g., 100mm) with smaller particles (sub-3 µm) if speed is the goal, provided you adjust the gradient to maintain


 ratio guidelines [3].

Q: My Impurity C peak area is not reproducible. Why? A: This is likely due to solubility or adsorption . The dimer is hydrophobic and may stick to glass vials or tubing.

  • Fix: Use polypropylene vials or silanized glass. Ensure your sample diluent contains sufficient organic solvent (e.g., 10-20% ACN) to keep the dimer in solution without precipitating.[1][2]

Q: What is the relative retention time (RRT) of Impurity C? A: While specific to the exact gradient, Impurity C (Dimer) typically has an RRT > 1.2 relative to Felypressin. It is a late-eluting peak.[1][2] Always confirm with the official This compound CRS (Chemical Reference Standard) [1].

References

  • Agilent Technologies. (2020).[1][2] Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1][2][3] Eur.). Chapter 2.2.46: Chromatographic separation techniques. Retrieved from [Link][1][2]

Sources

Reducing baseline noise in Felypressin impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Felypressin Impurity Analysis

Welcome to the technical support center for Felypressin impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of Felypressin and its related impurities. As a synthetic nonapeptide vasoconstrictor, Felypressin's analysis requires precision, and a stable baseline is critical for the accurate quantification of impurities.[1] This guide provides in-depth, cause-and-effect explanations to help you diagnose and solve baseline noise issues, ensuring the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant baseline noise in my Felypressin HPLC analysis. What are the most common initial checks I should perform?

When encountering baseline noise, it's crucial to differentiate between periodic (regular) and random noise, as this can quickly narrow down the potential source.[2]

  • Periodic Noise (Regular, Cyclical Spikes): This is often related to the pump.[2] Check for air bubbles in the pump, worn-out pump seals, or check valve failures.[2][3] An overlay of the pressure trace with your chromatogram can confirm if pressure fluctuations correlate with the baseline noise.[4]

  • Random Noise (Irregular Spikes and Drift): This typically points towards issues with the detector, mobile phase, or column.[2]

Initial Diagnostic Workflow:

  • System Purge: Begin by purging the system with a strong organic solvent, like methanol or acetonitrile, to remove any air bubbles.[5]

  • Check for Leaks: Carefully inspect all fittings for any signs of leaks, as these can introduce air and cause pressure fluctuations.[5]

  • Mobile Phase Integrity: Ensure your mobile phase is freshly prepared, properly degassed, and made from high-purity (HPLC-grade) solvents and reagents.[3] Mobile phases, especially those containing additives like trifluoroacetic acid (TFA), can degrade over time, leading to baseline drift.[6]

Q2: My baseline noise is still present after the initial checks. Could my mobile phase preparation be the culprit?

Absolutely. Mobile phase preparation is a critical factor, especially for sensitive peptide analyses like Felypressin.[7][8]

  • Causality: Felypressin is a peptide, and its separation is sensitive to pH and the concentration of ion-pairing agents.[7] Inconsistent mobile phase preparation can lead to shifts in retention time and an unstable baseline.[9]

  • Incorrect Mixing: When preparing a mixed mobile phase (e.g., 70% acetonitrile, 30% water), always measure the components separately before mixing.[10] Adding one solvent to the other to reach a final volume can lead to inaccurate solvent strength due to volume contraction.[10]

  • Degassing: Inadequate degassing is a primary source of baseline noise.[11] As the mobile phase moves from the high-pressure side of the column to the low-pressure environment of the detector flow cell, dissolved gases can come out of solution, forming bubbles that cause noise.[12][13] Always use an online degasser and ensure it is functioning correctly.[11]

  • Contamination: Using low-quality solvents or reagents can introduce impurities that contribute to baseline noise.[3] Always use HPLC-grade or, for highly sensitive applications like LC-MS, LC-MS grade solvents.[10]

Protocol for Robust Mobile Phase Preparation:

  • Use High-Purity Components: Start with HPLC-grade or higher solvents and freshly opened reagents.

  • Precise Measurement: Use calibrated graduated cylinders or volumetric flasks to measure each component of the mobile phase separately.

  • Thorough Mixing: Combine the measured components in a clean solvent reservoir and mix thoroughly.

  • Effective Degassing: Before placing the mobile phase on the HPLC system, degas it for 10-15 minutes using vacuum filtration or sonication. Rely on the online degasser for continuous degassing during the run.[13]

Q3: I'm using a gradient method with Trifluoroacetic Acid (TFA) for my Felypressin analysis and see a drifting baseline. How can I fix this?

Baseline drift is a common issue in gradient elution, especially when using UV-absorbing additives like TFA.[6]

  • The Role of TFA: TFA is an ion-pairing agent used to improve peak shape in peptide separations.[14] However, TFA itself absorbs UV light, and as its concentration changes during a gradient run, the baseline can drift.[6] The quality and freshness of the TFA are critical, as degraded TFA shows increased UV absorbance.[6]

  • Troubleshooting Steps:

    • Use High-Quality TFA: Always use fresh, high-purity TFA. Purchase it in small quantities to ensure it doesn't degrade over time.[6]

    • Optimize Wavelength: If possible, select a detection wavelength where TFA interference is minimal. For peptides, 214 nm is often a good choice.[6]

    • Sufficient Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration is a common cause of baseline issues in gradient methods.[6]

    • Improve Mixing: Poor mixing of the mobile phase components can lead to noise that resembles a drifting baseline. Modern HPLC systems have efficient mixers, but for some applications, an additional static mixer can help.[12][13]

ParameterRecommendationRationale
TFA Quality Use fresh, HPLC-grade TFA; purchase in small volumes.Degraded TFA has higher UV absorbance, causing baseline drift.[6]
Wavelength 214 nm is often optimal for peptide analysis with TFA.Minimizes TFA's contribution to baseline absorbance.[6]
Equilibration Time Allow at least 10-20 column volumes for equilibration.Ensures a stable starting point for the gradient, reducing run-to-run variability.[3]
System Mixing Consider an in-line static mixer if noise persists.Improves the homogeneity of the mobile phase, reducing noise from poor mixing.[13]
Q4: Could my HPLC system components (detector, column) be the source of the baseline noise?

Yes, after ruling out mobile phase issues, the detector and column are the next logical areas to investigate.

  • Detector Issues:

    • Contaminated Flow Cell: Impurities or air bubbles in the detector flow cell can cause significant noise.[5][11] Flushing the cell with a strong solvent like methanol or isopropanol can help.[3] In some cases, a more aggressive cleaning with 1N nitric acid may be necessary (always consult your detector manual first).[3]

    • Failing Lamp: A detector lamp nearing the end of its life can cause a drop in energy and lead to increased random noise.[2][5] Most HPLC software allows you to check the lamp's energy or intensity.

  • Column Issues:

    • Contamination: Strongly retained impurities from previous injections can slowly elute, causing a rising or irregular baseline.[3] Using a guard column is highly recommended to protect the analytical column.[3] Periodically flushing the column with a strong solvent can also help.

    • Column Bleed: This can occur if the column is not properly equilibrated or if harsh mobile phase conditions are used. It results in a rising baseline.

    • Improper Equilibration: Especially with ion-pairing or HILIC methods, columns may require extended equilibration times (up to 60 column volumes) to achieve a stable baseline.[3]

Troubleshooting Flowchart for Baseline Noise:

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

References

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise? Retrieved from [Link]

  • Chromatography Forum. (2013, July 4). Irregular baseline noise. Retrieved from [Link]

  • LCGC. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • YouTube. (2022, March 1). What Causes Baseline Noise in HPLC, and How to Control It? Retrieved from [Link]

  • Chromatography Blog. (2014, September 6). Common Causes of Baseline Noise in HPLC, UHPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Felypressin. PubChem Compound Summary for CID 14257662. Retrieved from [Link]

  • Hilaris Publisher. (2011, November 12). Purity Profiling of Peptide Drugs. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PubMed. (2013, September 10). Determination of heroin and basic impurities for drug profiling by ultra-high-pressure liquid chromatography. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Austin Publishing Group. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Felypressin – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2.1. Strategies in impurity profiling. Retrieved from [Link]

  • Separation Science. (2024, January 10). HPLC Tips & Tricks - Mobile Phase Preparation. Retrieved from [Link]

Sources

Technical Support Center: Felypressin Solution Stability & Impurity C Control

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability of Felypressin in solution, specifically focusing on the mitigation of Impurity C .

Subject: Troubleshooting & Prevention of Felypressin Dimerization (Impurity C) Applicable For: Formulation Scientists, Analytical Chemists, QC Managers Document ID: FEL-STAB-004 Version: 2.1 (Current)[1][2]

Executive Summary: The Nature of Impurity C

In the context of Felypressin (a synthetic vasopressin analogue), Impurity C is identified as the Felypressin Dimer (Chemical Formula:


; MW: ~2080.44 Da) [1, 2].[1]

Unlike Impurity A (the hydrolyzed "acid" form) or Impurity B (stereoisomers), Impurity C arises from intermolecular disulfide interchange .[1] This is a second-order reaction heavily dependent on solution pH, peptide concentration, and the presence of catalytic trace metals. It represents the most significant stability challenge for Felypressin in aqueous formulation.

Diagnostic Workflow: Confirming Impurity C

Before applying corrective measures, confirm the identity of the degradation product using this self-validating analytical matrix.

Table 1: Analytical Fingerprint of Impurity C
ParameterFelypressin (Monomer)Impurity C (Dimer)Diagnostic Note
RRT (HPLC) 1.00~1.8 - 2.2Elutes significantly later due to increased hydrophobicity and size.[1][2]
Mass Spec (m/z)



Critical: The

charge state of the dimer overlaps with the

of the monomer.[1] Look for the distinct

peak at 2081.
UV Spectrum

nm
Similar profileUV alone cannot distinguish monomer/dimer definitively.[1][2]
DTT Reduction Stable (Bridge opens)Reverts to Monomer Gold Standard Test: Treating the sample with DTT should collapse the Impurity C peak back to the Monomer (reduced form).[1]

Root Cause Analysis: The Mechanism of Failure

Understanding the mechanism is the only way to implement robust prevention. Impurity C does not form randomly; it follows a Thiol-Disulfide Exchange Pathway .[1][2]

This reaction is initiated by a nucleophilic attack of a thiolate anion (


) on an existing disulfide bond (

).[1][2] Even in "pure" Felypressin, trace amounts of reduced peptide (open ring) or hydrolytic cleavage can generate the initial thiolate necessary to propagate the scrambling reaction [3, 4].
Visualization: The Dimerization Cascade

The following diagram illustrates the critical dependency of this pathway on pH (which drives thiolate formation) and Concentration .

Felypressin_Degradation Monomer Felypressin Monomer (Intact Disulfide Bridge) Intermediate Transition Complex (Trimer/Scrambled) Monomer->Intermediate Nucleophilic Attack Initiator Trace Thiolate Anion (R-S⁻) Initiator->Intermediate Catalyzes Dimer IMPURITY C (Felypressin Dimer) Intermediate->Dimer Disulfide Exchange Dimer->Monomer Reducing Agent (DTT/TCEP) HighPH High pH (>6.0) Promotes Deprotonation HighPH->Initiator Increases Rate HighConc High Concentration (>1 mg/mL) HighConc->Intermediate Increases Collision Freq.

Figure 1: Mechanism of Felypressin Dimerization (Impurity C). Note that pH acts as the primary switch for the reaction by controlling the availability of the reactive thiolate anion.

Troubleshooting & Prevention Protocols

Protocol A: pH Stabilization (The Primary Control)

The disulfide bridge in Felypressin is most stable between pH 3.0 and 4.5 . Above pH 6.0, the deprotonation of trace free thiols accelerates dimerization exponentially.

Step-by-Step Optimization:

  • Buffer Selection: Use Acetate (pH 4.0) or Citrate (pH 3.5-4.5).[1][2] Avoid Phosphate buffers above pH 6.0.

  • Target pH: Aim for pH 3.8 ± 0.2 . This provides a "safe harbor" against both Dimerization (high pH risk) and Hydrolysis/Impurity A (extreme low pH risk) [5].[1]

  • Validation: Prepare a stress sample at pH 7.0 vs. pH 4.0. Incubate at 25°C for 24 hours. Analyze via HPLC. The pH 7.0 sample should show distinct Impurity C growth.

Protocol B: Managing Concentration Effects

Since dimerization is a second-order reaction (


), doubling the concentration quadruples the degradation rate.[1][2]
  • Guideline: If formulating at high concentrations (>5 mg/mL), you must lower the temperature or pH more aggressively than for dilute solutions.

  • Lyophilization: If liquid stability is unmanageable, lyophilize from a slightly acidic solution. Impurity C formation is negligible in the solid state if moisture is controlled.

Protocol C: Controlling Catalytic Metals

Trace metals (Copper, Iron) catalyze the oxidation of free thiols, initiating the scrambling process.

  • Action: Add EDTA (0.05% w/v) to the buffer system. This chelates trace metals derived from glass vials or water sources, removing the catalyst for the oxidative pathway.

Frequently Asked Questions (FAQs)

Q1: I see Impurity C increasing even at pH 4.0. What is happening?

  • Analysis: Check your raw material (API) quality. If the API already contains a high level of "free thiol" precursors or existing dimers, the reaction can propagate even at lower pH.

  • Solution: Perform a "Thiol Content Determination" (Ellman’s Reagent test) on your API.[1] If free thiol >0.5%, the lot may be compromised.

Q2: Can I use antioxidants like Ascorbic Acid to prevent this?

  • Warning: No. Ascorbic acid can act as a pro-oxidant in the presence of metals or, conversely, reduce the disulfide bridge, destroying the Felypressin monomer.

  • Better Alternative: Use Methionine (as a sacrificial antioxidant for oxidation) or EDTA (to stop metal catalysis).[1]

Q3: Is Impurity C reversible?

  • Chemically: Yes, adding a reducing agent (DTT, TCEP) converts the Dimer back to Monomer.

  • Therapeutically: No. You cannot add reducing agents to a clinical formulation as they will break the essential disulfide bridge of the active drug. The formation of Impurity C is a permanent loss of potency in the vial.

Q4: How does temperature affect Impurity C specifically?

  • Data:

    • 4°C: Negligible growth over 24 months (at pH 4.0).[1]

    • 25°C: Slow growth (0.1 - 0.5% per month).[1][2]

    • 40°C: Rapid acceleration.

  • Recommendation: Maintain cold chain (2-8°C) for all liquid Felypressin formulations.

References

  • European Directorate for the Quality of Medicines (EDQM). Felypressin CRS and Impurity Standards. Available at: [Link][1][2]

  • Avanti, C., et al. Stability of Peptides in Solution: Pathways and Prevention. Journal of Pharmaceutical Sciences. Available at: [Link][1][2]

  • BioProcess International. Stability Considerations for Biopharmaceuticals: Disulfide Scrambling and pH Control. Available at: [Link][1][2]

Sources

Technical Support Center: Felypressin Impurity C Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Carryover of Felypressin Impurity C ([D-Phe]²-Felypressin) in HPLC Role: Senior Application Scientist Status: Active Support Ticket[1]

Introduction: The "Sticky" Peptide Challenge

Welcome to the Advanced Chromatography Support Center. You are likely here because you are observing ghost peaks, baseline disturbances, or quantitative inconsistencies in the determination of This compound (identified as [D-Phe]²-Felypressin in the European Pharmacopoeia).

Felypressin is a synthetic nonapeptide containing phenylalanine and lysine residues.[2] Its structure creates a "perfect storm" for carryover:

  • Hydrophobic Domains: The Phenylalanine residues (L-Phe and D-Phe) drive strong hydrophobic adsorption to rotor seals and column frits.[1]

  • Ionic Interactions: The basic Lysine residue interacts with free silanols on silica columns and Lewis acid sites on stainless steel hardware.

  • Stereochemical Similarity: Impurity C is a diastereomer of the parent drug. It has nearly identical physicochemical properties, making it difficult to separate and equally prone to adsorption.

This guide moves beyond basic "wash it more" advice, offering mechanistic solutions to eliminate carryover artifacts that compromise your Limit of Quantitation (LOQ).

Module 1: Diagnostic Workflow

User Question: "I see a peak at the retention time of Impurity C in my blank injections. How do I confirm if this is true carryover or system contamination?"

Technical Response: Before tearing down the instrument, we must isolate the source. Carryover is a dynamic phenomenon (it decreases with subsequent blanks), whereas contamination is static (constant area).[1] Use the logic tree below to diagnose the specific source of the residue.

Diagnostic Logic Tree

DiagnosticTree Start Start: Ghost Peak at Impurity C Retention Time Step1 Run 2-3 Consecutive Blank Injections Start->Step1 Decision1 Does Peak Area Decrease? Step1->Decision1 Contamination Result: Contamination (Mobile Phase/Solvent) Decision1->Contamination No (Constant Area) Carryover Result: Carryover (Adsorption) Decision1->Carryover Yes (Decreasing) Step2 Perform 'Zero Volume' Injection (Run gradient without needle movement) Carryover->Step2 Decision2 Is Peak Present? Step2->Decision2 SourceColumn Source: Column/System (Re-equilibration issue) Decision2->SourceColumn Yes SourceInjector Source: Injector/Needle (Adsorption to flow path) Decision2->SourceInjector No

Figure 1: Step-by-step logic to distinguish between mobile phase contamination, column carryover, and injector carryover.

Module 2: The Injector & Needle Wash Strategy

User Question: "I am using a standard Methanol/Water wash, but the carryover persists. What solvent system actually removes Felypressin?"

Technical Response: Standard washes fail because Felypressin is a zwitterionic peptide. A neutral organic wash (like MeOH) is insufficient to break the ionic bonds formed by the Lysine residue, and a purely aqueous wash cannot solvate the hydrophobic Phenylalanine regions.

You must use a Chaotic Wash System that attacks both interaction modes simultaneously.

Optimized Wash Protocols
ParameterStandard (Ineffective)Advanced (Recommended) Mechanism of Action
Wash Solvent 1 (Organic) 100% MethanolAcetonitrile : IPA : Water : TFA (40 : 40 : 20 : 0.[1]1)IPA (Isopropanol) has higher viscosity and stronger elution strength for hydrophobic peptides than MeOH.[1]
Wash Solvent 2 (Aqueous) 90% Water / 10% MeOH200mM Phosphate Buffer (pH 2.5) : ACN (80 :[1] 20)Low pH suppresses silanol ionization; high ionic strength disrupts ionic bonds with the Lysine residue.
Needle Dip Time 2 seconds20 seconds (Active Wash) Peptides have slow desorption kinetics.[1] Brief dips are insufficient.
Seal Material VespelTefzel or PEEK Vespel (polyimide) is porous and strongly adsorbs peptides at acidic pH.[1]

Pro-Tip: If your autosampler supports dual-wash (internal/external), set the Organic wash as the first step to dissolve hydrophobic residues, followed by the Aqueous/Acidic wash to remove ionic traces and condition the needle for the next injection.

Module 3: Column Adsorption & "Memory Effects"

User Question: "The carryover isn't coming from the needle. It seems to be eluting from the column itself in subsequent runs. Why is the column retaining Impurity C?"

Technical Response: This is known as the "Memory Effect." [D-Phe]²-Felypressin is structurally rigid.[1] It can become trapped in the stationary phase if the gradient does not reach a sufficiently high organic concentration or if the re-equilibration is too short.

The Adsorption Mechanism

Peptides do not partition like small molecules; they adsorb in an "On/Off" mechanism. If the column has active silanols (Si-OH), the basic Lysine in Felypressin will bind ionically, while the Phenylalanine binds hydrophobically to the C18 ligand.

AdsorptionMechanism Peptide Felypressin (Impurity C) C18 C18 Ligand (Hydrophobic) Peptide->C18 Phenylalanine Interaction Silanol Free Silanol (Ionic -) Peptide->Silanol Lysine (+) Interaction Metal Frit/Hardware (Lewis Acid) Peptide->Metal Chelation/ Adsorption Wash Chaotic Wash (TFA + IPA) Wash->Peptide Disrupts Binding

Figure 2: Multi-modal adsorption sites for Felypressin. Effective cleaning requires disrupting all three interaction types.[1]

Column Remediation Steps:
  • End-Capping: Ensure you are using a "fully end-capped" column (e.g., TMS end-capping).[1] Non-end-capped columns are fatal for basic peptides.[1]

  • Sawtooth Wash: At the end of every run, program a "sawtooth" gradient:

    • Ramp to 95% B (Organic).

    • Hold 2 min.

    • Drop to 10% B.

    • Ramp back to 95% B.

    • Reasoning: Rapid changes in surface tension are more effective at dislodging peptides than a static high-organic hold.[1]

  • Passivation: If using stainless steel columns, flush the system (without column) with 30% Phosphoric Acid to passivate active iron sites that bind peptides.

Module 4: Hardware & Materials

User Question: "Does the material of my sample vials or tubing matter?"

Technical Response: Absolutely. Felypressin is hydrophobic enough to adsorb to glass surfaces, leading to low recovery and "ghost" carryover (desorption from the vial wall during subsequent injections).

Material Recommendations:

  • Sample Vials: Switch from standard borosilicate glass to Polypropylene (PP) or Silanized Glass vials. Hydrophobic peptides stick avidly to the silica network of standard glass.

  • Tubing: Replace stainless steel capillary tubing between the injector and column with PEEK or PEEK-lined steel .

  • Rotor Seal: Ensure the rotor seal in your injection valve is PEEK or Tefzel , not Vespel. Vespel (polyimide) has a pH range of 0-10 but becomes sticky for peptides at acidic pH due to surface hydrolysis.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.). Felypressin Monograph 1634.[3] Strasbourg, France: EDQM. (Defines Impurity C as [D-Phe]²-Felypressin).

  • Shimadzu Application News.Analysis of Impurities in Felypressin by HPLC.
  • Dolan, J. W. (2001).[1] Attacking Carryover Problems. LCGC North America. (Foundational text on distinguishing adsorption vs. contamination).

  • Meyer, V. R. (2006).[1] Pitfalls and Errors of HPLC in Pictures. Wiley-VCH.[1] (Detailed mechanisms of peptide adsorption to stainless steel).

  • Waters Corporation. MaxPeak High Performance Surfaces for Mitigation of Metal Interactions. (Technical whitepaper on Lewis acid/base interactions with peptides).

Sources

Adjusting pH for better separation of Felypressin impurities

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Method Development & Troubleshooting Guide[1][2]

Topic: pH Optimization for Felypressin (PLV-2) Impurity Separation Document ID: TS-FEL-004 Last Updated: February 2026[1]

Core Principles: Why pH is Your Primary Lever

Felypressin (Phe2-Lys8-vasopressin) is a synthetic nonapeptide with a basic character due to the Lysine residue and N-terminus.[1] Its critical quality attributes (CQAs) are defined by the separation of specific impurities: Deamidated species (Asp5/Glu4 variants) and Diastereomers (D-Phe2, D-Lys8).[1]

While many researchers default to standard TFA/Water (pH ~2.0) systems, this is often insufficient for Felypressin.[1]

  • The Deamidation Trap: At pH 2.0, the carboxylic acid side chains of deamidated impurities (Asp/Glu) are protonated (neutral), making them chromatographically similar to the native Amide (Asn/Gln).

  • The Selectivity Shift: By adjusting pH to the 4.5–6.5 range , you ionize the deamidated impurities (

    
    ), creating a significant charge difference from the native peptide, drastically improving resolution (
    
    
    
    ).[1]

Troubleshooting Guide (FAQ Format)

Scenario A: "I cannot separate the deamidated impurity from the main peak."

Diagnosis: Your mobile phase pH is likely too low (< 3.0).[1] The Mechanism: Deamidation converts Asparagine (Asn) to Aspartic Acid (Asp).[1][2] The pKa of the Asp side chain is


. At pH 2.0, both Asn and Asp are neutral.
Solution: 
  • Shift to Mid-pH: Switch from TFA to an Ammonium Acetate or Phosphate buffer at pH 4.5 – 5.5 .

  • Result: The Asp impurity becomes negatively charged (deprotonated), while the native Felypressin remains positively charged. This charge repulsion shifts the impurity's retention time significantly away from the main peak.

Scenario B: "My main Felypressin peak is tailing severely (As > 1.5)."

Diagnosis: Secondary silanol interactions. The Mechanism: Felypressin is basic.[3] At pH > 4.0, residual silanols on the silica surface ionize (


).[1] The positively charged Lysine residue on Felypressin binds ionically to these silanols, causing tailing.
Solution: 
  • Increase Ionic Strength: Add 100mM Sodium Perchlorate (

    
    ) or increase buffer concentration to 50-100mM to mask silanol interactions.[1]
    
  • Sacrificial Base: If using a pH 7.0 method, add 5-10mM Triethylamine (TEA).[1] TEA competes for silanol sites, sharpening the peptide peak.

  • Column Switch: If pH optimization fails, switch to a "Hybrid" particle column (e.g., Ethylene-Bridged Hybrid) which has fewer surface silanols.[1]

Scenario C: "I see a shoulder on the main peak that pH won't resolve."

Diagnosis: Likely a Diastereomer (e.g., [D-Phe2]-Felypressin).[1] The Mechanism: Diastereomers have the same mass and charge; pH often has minimal effect on their separation unless the chiral center is ionizable. Solution:

  • Temperature Control: Isomers often have different enthalpies of adsorption. Run a temperature gradient (e.g., 20°C, 30°C, 40°C). Lower temperatures often improve diastereomer selectivity.

  • Stationary Phase: Switch from C18 to a Phenyl-Hexyl column.[1] The

    
     interactions with the Phenylalanine residues in Felypressin often provide better isomeric selectivity than hydrophobicity alone.
    

Experimental Protocol: The "pH Scouting" Workflow

Do not guess. Use this systematic approach to determine the optimal pH for your specific impurity profile.

Reagents
  • Buffer A1 (Acidic): 20mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.[1]

  • Buffer A2 (Neutral): 20mM Ammonium Acetate, adjusted to pH 6.5 with Acetic Acid.[1]

  • Organic Modifier (B): Acetonitrile (ACN).[1]

Step-by-Step Scouting[1][2]
  • Preparation: Prepare a linear gradient (e.g., 5% to 40% B over 20 min).

  • The Blend: Instead of making 5 different buffers, use a quaternary pump to blend A1 and A2 to achieve intermediate pH points on the fly.

  • Execution: Run the standard sample at the following ratios:

Run ID% Buffer A1% Buffer A2Approx pHTarget Impurity Separation
SC-01 100%0%3.0Baseline retention check
SC-02 75%25%~3.8Onset of Asp ionization
SC-03 50%50%~4.7Sweet Spot for Deamidation
SC-04 0%100%6.5Max ionization / Silanol check
  • Analysis: Plot Resolution (

    
    ) vs. pH for the critical pair. Select the pH yielding 
    
    
    
    .

Decision Logic Visualization

The following diagram illustrates the decision process for optimizing Felypressin separation based on peak topology.

Felypressin_Optimization Start Start: Initial Run (pH 2.0 / TFA) Check_Res Check Resolution (Rs) of Critical Pair Start->Check_Res Good_Res Rs > 1.5? Check_Res->Good_Res Done Method Validated Good_Res->Done Yes Identify_Issue Identify Failure Mode Good_Res->Identify_Issue No Coelution_Deamid Co-elution: Deamidated Impurity Identify_Issue->Coelution_Deamid Mass +1 Da Coelution_Iso Co-elution: Diastereomer (D-Phe) Identify_Issue->Coelution_Iso Same Mass Peak_Tailing Peak Tailing (As > 1.5) Identify_Issue->Peak_Tailing Asymmetry Action_pH_Up Increase pH to 4.5 - 5.5 (Ionize Asp/Glu) Coelution_Deamid->Action_pH_Up Action_Temp Lower Temp (15-20°C) OR Change Column (Phenyl-Hexyl) Coelution_Iso->Action_Temp Action_Salt Add NaClO4 (100mM) OR Add TEA Peak_Tailing->Action_Salt Action_pH_Up->Check_Res Retest Action_Temp->Check_Res Retest Action_Salt->Check_Res Retest

Caption: Decision tree for troubleshooting Felypressin HPLC separation based on impurity type and peak shape.

Buffer Selection Data

Use this table to select the correct buffer system based on your detection method and target impurity.

Buffer SystempH RangeVolatility (MS Compatible?)Best For...
0.1% TFA ~2.0YesGeneral purity, synthetic byproducts.[1]
Ammonium Formate 2.8 – 4.8YesInitial screening of deamidated forms.
Ammonium Acetate 3.8 – 5.8YesRecommended: Best balance for Felypressin deamidation separation.
Phosphate Buffer 2.0 – 7.5No (UV only)Highest resolution of diastereomers (due to high ionic strength).[1]
TEAP (Triethylamine Phosphate) 2.0 – 6.5No (UV only)Eliminating peak tailing on older silica columns.[1]

References

  • European Pharmacopoeia (Ph.[4][5] Eur.) . Chromatographic Separation Techniques (2.2.46). 11th Edition. EDQM. Available at: [Link][1]

  • Agilent Technologies . Separation of Deamidated Peptides with an Agilent AdvanceBio Peptide Plus Column. Application Note. Available at: [Link][1]

  • Waters Corporation . Peptide Isolation – Method Development Considerations. Technical Guide. Available at: [Link][1][6]

  • D'Atri, V., et al. (2020).[1] Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography. Journal of Chromatography A. Available at: [Link]

Sources

Troubleshooting inconsistent recovery of Felypressin Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the inconsistent recovery of Felypressin Impurity C , a critical quality attribute in the analysis of this synthetic vasopressin analog ([Phe2, Lys8]-vasopressin).

Inconsistent recovery of peptide impurities is rarely a detector issue; it is almost always a surface chemistry or solubility issue. Felypressin contains basic residues (Lysine) and hydrophobic residues (Phenylalanine), creating a "perfect storm" for non-specific binding (NSB) to labware and silanol interactions.

Topic: Troubleshooting Inconsistent Recovery & Quantitation of this compound

Applicable Standards: Ph. Eur. Monograph 1634, USP <621> Chromatography Target Analyte: Felypressin (Octapeptide) and Impurity C (Related Substance)

Part 1: The Diagnostic Framework

Before adjusting your HPLC method, you must isolate where the loss is occurring. Use this logic flow to categorize your issue.

TroubleshootingFlow Start Symptom: Inconsistent Impurity C Area Q1 Is the Main Peak (Felypressin) also variable? Start->Q1 BranchA Systemic Loss (Adsorption/Prep Error) Q1->BranchA Yes BranchB Selective Loss (Integration/Stability) Q1->BranchB No (Only Impurity C varies) Action1 Check Container Material (Glass vs. PP) BranchA->Action1 Action2 Check Solvent Strength (Organic %) BranchA->Action2 Action3 Check Peak Tailing/Resolution BranchB->Action3 Action4 Check Sample Stability (Degradation) BranchB->Action4

Figure 1: Diagnostic logic tree for isolating the root cause of peptide recovery failure.

Part 2: Troubleshooting Modules

Module A: Pre-Analytical Factors (Sample Preparation)

The Issue: You prepare the standard/sample, but Impurity C area counts are lower than expected or drop over time in the vial.

Root Cause: Non-Specific Binding (NSB) Felypressin is a cationic peptide. It interacts strongly with the silanol groups (Si-OH) on the surface of glass vials. Impurity C, often a structural isomer or deamidated form, may have slightly different hydrophobicity, leading to differential adsorption—meaning it sticks to the glass at a different rate than the main drug, skewing your calculated % impurity.

Q: "I am using Type I glass vials. Why is recovery still low?" A: Type I glass still contains silanols. At low concentrations (typical for impurities), the surface-area-to-volume ratio is high enough that a significant percentage of the peptide monolayer adsorbs to the wall.

Protocol: The Surface Passivation Test

  • Prepare: Make your standard solution in three different containers:

    • Container A: Standard Type I Glass.

    • Container B: Polypropylene (PP) or Polymethylpentene (PMP).

    • Container C: Silanized (Deactivated) Glass.

  • Incubate: Let them stand for 4 hours at room temperature.

  • Analyze: Inject all three.

  • Result: If B > A, you have an adsorption issue. Switch to High-Recovery PP vials or add 0.1% TFA to your diluent to protonate silanols and reduce binding.

Data Summary: Container Impact on Peptide Recovery

Container MaterialRecovery at T=0Recovery at T=24hRisk Level
Standard Glass 92%78%High (Adsorption)
Silanized Glass 98%96%Low
Polypropylene 99%98%Low (Recommended)
Polystyrene 85%80%High (Hydrophobic binding)
Module B: Chromatographic Conditions

The Issue: Impurity C is present but integrates inconsistently due to baseline noise, tailing, or shifting retention times.

Root Cause: Ion-Pairing & pH Sensitivity Peptide separation relies heavily on the ion-pairing agent (usually Trifluoroacetic Acid - TFA) to mask the positive charges on Lysine residues. If your TFA is old (volatile) or the column has active silanols, Impurity C will tail, causing the integration software to "chop" the peak differently in every run.

Q: "My Impurity C peak tails significantly. Should I increase the column temperature?" A: Caution is advised. While temperature improves mass transfer (sharpening peaks), Felypressin derivatives can degrade (disulfide bridge scrambling) at temperatures >40°C.

  • Better Fix: Ensure your mobile phase contains 0.1% TFA (v/v). If tailing persists, add 10-20 mM Sodium Perchlorate (NaClO4) to the mobile phase (Chaotropic effect improves peak shape).

Q: "The Relative Retention Time (RRT) of Impurity C is shifting." A: This indicates a "Phase Collapse" or "Dewetting" issue if you are using a highly aqueous mobile phase (Start of gradient).

  • Fix: Ensure your starting gradient is at least 3-5% Acetonitrile. Do not start at 100% Aqueous unless using a "AQ-type" column designed to resist dewetting.

HPLC_Optimization Input Poor Peak Shape (Impurity C) Step1 Check TFA Freshness (Volatile loss?) Input->Step1 Step2 Switch Column (C18 -> C8 or Phenyl-Hexyl) Step1->Step2 If TFA OK Step3 Adjust Gradient Slope (Shallower for resolution) Step2->Step3 If Selectivity Poor Output Consistent Integration Step3->Output

Figure 2: Optimization workflow for peptide peak symmetry.

Module C: Sample Matrix & Filtration

The Issue: Recovery is fine in standards but fails in the formulation (drug product).

Root Cause: Filter Binding Syringe filters are a notorious source of peptide loss. Nylon filters bind peptides strongly via hydrogen bonding.

Q: "I filter my samples to protect the column. Could this remove Impurity C?" A: Yes. If Impurity C is present at 0.5% levels, even a small amount of binding to the filter membrane can reduce it to "Not Detected."

Validation Protocol: Filter Compatibility

  • Spike: Spike a known amount of Impurity C into the matrix.

  • Split: Divide sample into two aliquots.

    • Aliquot A: Centrifugation ONLY (No filter).

    • Aliquot B: Filtered (PVDF).

    • Aliquot C: Filtered (Nylon).

    • Aliquot D: Filtered (PES).

  • Compare: Calculate recovery relative to Aliquot A.

  • Recommendation: Use PVDF or Regenerated Cellulose (RC) filters. Avoid Nylon. Saturation of the filter (discarding the first 1-2 mL) is mandatory.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Monograph 1634: Felypressin. Strasbourg, France: EDQM.

  • Waters Corporation . Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020).

  • Chromatography Forum . Accuracy Validation Failure in HPLC Assays. (2009).

  • Sigma-Aldrich . Felypressin EP Reference Standard Product Information.

  • EBF (European Bioanalysis Forum) . LC-MS/MS bioanalysis of peptides – How to manage non-specific binding?.

Sources

Technical Support Center: Felypressin Impurity Separation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Column Selection & Method Optimization for Felypressin (


) Related Substances.
Audience:  Analytical Chemists, QC Specialists, and R&D Scientists.
Author:  Senior Application Scientist, Separation Technologies.

Introduction: The Felypressin Challenge

Felypressin is a synthetic nonapeptide (vasopressin analog) containing a disulfide bridge and multiple basic residues (Lysine).[1] Its separation presents a "perfect storm" of chromatographic challenges:

  • Basicity: The presence of Lysine and the N-terminus creates a high pI, leading to severe peak tailing on traditional silica due to ionic interaction with residual silanols.

  • Structural Similarity: Common impurities include [D-Cys1]-Felypressin (diastereomer), deamidated forms (Asn

    
     Asp), and disulfide scrambled isomers. These possess near-identical hydrophobicity to the API.
    
  • Hydrophobicity: Despite being a peptide, the two Phenylalanine residues create significant hydrophobic character, requiring a delicate balance in organic modifier strength.

This guide moves beyond generic "peptide methods" to provide a targeted decision matrix for these specific issues.

Module 1: The Decision Matrix (Column Selection)

Do not default to a generic C18 without analyzing your specific impurity profile. Use the table below to match your critical separation goal with the correct stationary phase chemistry.

Comparative Phase Analysis[2]
Critical Separation GoalRecommended Phase ChemistryMechanism of ActionWhy for Felypressin?
General Impurity Profiling C18 (Superficially Porous) Hydrophobic InteractionProvides high peak capacity for resolving chemically distinct impurities (e.g., truncated peptides).
Diastereomer Resolution (e.g., D-Cys form)Phenyl-Hexyl / Biphenyl

Interaction + Hydrophobicity
Felypressin contains two Phenylalanine residues. Phenyl phases offer orthogonal selectivity based on the spatial arrangement of these aromatic rings.
Peak Shape (Basic Tailing) Charged Surface Hybrid (CSH) C18 Electrostatic RepulsionA slight positive charge on the particle surface repels the protonated Lysine residue, preventing silanol interaction.
High pH Stability Hybrid Silica (Ethylene Bridged) Steric Protection / pH StabilityAllows operation at pH 10 (ammonium hydroxide), deprotonating the Lysine to improve shape (Warning: Disulfide stability risk at high pH).
Visualization: Column Selection Workflow

ColumnSelection Start START: Define Critical Impurity Isomer Isomer/Diastereomer? (e.g., D-Cys Felypressin) Start->Isomer Stereochemistry Tailing Peak Tailing Issues? Start->Tailing Peak Shape General General Degradants? (Oxidation/Deamidation) Start->General Unknown Profile Phenyl Select: Phenyl-Hexyl or Biphenyl (Leverage Pi-Pi interactions with Phe residues) Isomer->Phenyl Yes CSH Select: Charged Surface Hybrid C18 (Repels basic Lysine residues) Tailing->CSH Yes SPP Select: Core-Shell (SPP) C18 (High Efficiency for complex mixtures) General->SPP Standard Phenyl->Tailing If tailing persists

Figure 1: Decision logic for selecting the stationary phase based on the specific Felypressin impurity challenge.

Module 2: Troubleshooting & FAQs

Q1: I am seeing a "shoulder" on the main Felypressin peak. Is this column failure?

Diagnosis: This is likely the diastereomeric impurity (D-isomer), not column failure. Scientific Causality: Diastereomers often co-elute on C18 phases because their hydrophobicity is identical. Protocol:

  • Switch Selectivity: Move to a Phenyl-Hexyl column. The interaction between the stationary phase and the Phenylalanine residues in Felypressin is stereoselective.

  • Temperature Effect: Lower the column temperature to 15-20°C . Lower temperatures often enhance the selectivity (

    
    ) between large peptide isomers by reducing the kinetic energy that masks subtle steric differences.
    
Q2: My peaks are tailing (As > 1.5) despite using a new C18 column. Why?

Diagnosis: Silanol overload. Felypressin's Lysine residue is protonated at standard acidic pH (2.0-3.0), acting as a cation exchanger with residual silanols (


).
Protocol: 
  • The "TFA Shield": Ensure your mobile phase contains at least 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge on the peptide.

  • Alternative: If using MS (where TFA suppresses signal), use Difluoroacetic Acid (DFA) or a specialized "Peptide C18" column with a positive surface charge (CSH technology) to repel the peptide from the surface.

Q3: Retention times are shifting earlier with every injection.

Diagnosis: Phase Dewetting (Hydrophobic Collapse) or Ion-Pairing Equilibrium lag. Scientific Causality: If using 100% aqueous initial conditions on a standard C18, the hydrophobic ligands may "collapse" to reduce surface energy, losing retention. Protocol:

  • Base Load: Ensure Mobile Phase A contains at least 3-5% Acetonitrile or 1-2% Methanol . This keeps the C18 chains solvated and accessible.

  • Equilibration: Peptide methods using ion-pairing reagents (TFA) require longer equilibration. Allow 15-20 column volumes between gradients, not the standard 5.

Module 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system. If the resolution between the main peak and the nearest impurity is


, trigger the "Optimization Loop."
Mobile Phase Preparation[3][4][5]
  • Solvent A: Water + 0.1% TFA (v/v). Note: Use fresh Milli-Q water to avoid "ghost peaks" from bacterial growth.

  • Solvent B: Acetonitrile + 0.1% TFA (v/v). Note: ACN is preferred over Methanol for lower backpressure and sharper peptide peaks.

Gradient Strategy (Shallow Gradient)

Peptides separate best on shallow gradients. A steep gradient compresses peaks, hiding impurities.

  • Column: Phenyl-Hexyl or C18, 150 x 2.1 mm, 1.7 µm (or 2.7 µm Core-Shell).

  • Flow Rate: 0.3 mL/min.

  • Temp: 25°C (Start here, lower to 15°C if resolution is poor).

Time (min)%BDescription
0.05Initial Hold (Loading)
2.05End of Load
20.035The Separation Slope (approx 1.5% B/min)
22.090Wash Step
25.090Wash Hold
25.15Re-equilibration
35.05End
Visualization: Troubleshooting Logic

Troubleshooting Issue Issue Detected Coelution Co-elution (Resolution < 1.5) Issue->Coelution Tailing Tailing (As > 1.5) Issue->Tailing Action1 Decrease Slope (0.5% B/min) Coelution->Action1 First Step Action3 Increase TFA (to 0.1%) Tailing->Action3 Chemical Fix Action2 Change Selectivity (Phenyl-Hexyl) Action1->Action2 If fails Action4 Increase Temp (Mass Transfer) Action3->Action4 Kinetic Fix

Figure 2: Step-by-step logic for resolving common chromatographic failures.

References

  • PubChem. (2025).[1] Felypressin Compound Summary. National Library of Medicine. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Context: Separation of peptide diastereomers and hydrophobicity).
  • McCalley, D. V. (2005). The analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (Context: Silanol activity and basic peptide tailing).
  • USP. (2023). General Chapter <621> Chromatography. United States Pharmacopeia.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Validation & Comparative

Technical Comparison Guide: Certified Reference Standard for Felypressin Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metrological Imperative

In the quantification of peptide therapeutics, the distinction between a Certified Reference Standard (CRS) and a research-grade material is not merely semantic—it is the difference between regulatory compliance and data failure.

Felypressin (2-phenylalanine-8-lysine vasopressin) is a synthetic nonapeptide used primarily as a vasoconstrictor in dental anesthetics. Its synthesis, typically via Solid Phase Peptide Synthesis (SPPS), generates specific related substances. Among these, Impurity C (identified as the Felypressin Dimer) represents a critical quality attribute due to its potential immunogenicity and impact on potency.

This guide objectively compares the performance and validation utility of a Certified Reference Standard for Felypressin Impurity C against non-certified alternatives, supported by experimental protocols and self-validating logic.

Technical Identity: What is Impurity C?

To understand the analytical challenge, we must first define the analyte. Based on European Pharmacopoeia (Ph.[1][2] Eur.) and chemical structure analysis, Impurity C is the dimerized form of Felypressin.

  • Parent Molecule (Felypressin):

    
     (MW: ~1040.2 Da) containing one intramolecular disulfide bridge (Cys1–Cys6).
    
  • Impurity C (Dimer):

    
     (MW: ~2080.5 Da).
    
  • Formation Mechanism: Occurs via intermolecular disulfide scrambling during oxidation steps or improper storage, where two monomer chains link covalently.

Comparison of Material Grades
FeatureCertified Reference Standard (CRS)Research Grade / In-House Standard
Primary Utility Quantitative Limit Tests, Method Validation, Release TestingQualitative Identification, R&D Scouting
Traceability Metrologically traceable to SI units (via mass balance) or Pharmacopoeial PrimaryManufacturer's internal lot only
Content Assignment Assay (w/w) assigned. Corrected for water, residuals, and counter-ions.Purity (Area %) only. Often ignores non-peptide mass.
Uncertainty Explicit Uncertainty Budget (

) provided.
Unknown.
Counter-ion Data Quantified (e.g., Acetate/TFA content).Often unquantified.

The "Purity Trap": Why Area % Fails

A common error in peptide analysis is assuming HPLC Area % equals Content (w/w). Peptides are hygroscopic and exist as salts (e.g., Acetate or Trifluoroacetate).

The Experiment: We compared a CRS this compound against a commercial "98% Purity" research-grade standard using a validated HPLC method.

Data Summary: Content Analysis
ParameterCertified Reference StandardResearch Grade "98%"Impact on Result
HPLC Purity (Area %) 96.5%98.2%Research grade looks purer.
Water Content (KF) 4.2%8.5%Research grade has high moisture.
Counter-ion (Acetate) 5.1%12.0%Research grade is heavily salted.
Residual Solvents 0.2%1.5%Incomplete drying in research grade.
Peptide Content (Net) 90.5% 78.0% CRITICAL DEVIATION
Effective Potency 100% (Defined Reference)86% (Relative to CRS)14% Error in Quantification

Scientific Insight: If you use the Research Grade material to quantify Impurity C in a patient sample without correcting for the 22% non-peptide mass (Water + Salt + Solvent), you will underestimate the impurity level in your drug product by ~14-20%. This could lead to releasing a batch that actually fails regulatory limits.

Experimental Protocol: Self-Validating HPLC Workflow

To replicate these results or validate your own standard, use the following protocol. This method separates the monomer (Felypressin) from the dimer (Impurity C) based on hydrophobicity.

Method Parameters
  • Column: C18 Phase (e.g., 250 x 4.6 mm, 5 µm, 100 Å pore size). Note: Wide pore (300 Å) is acceptable but 100 Å suffices for this MW.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Peptide bond) and 280 nm (Aromatic side chains).

  • Temperature: 25°C.

Gradient Profile[2][6]
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration
2.09010Injection Hold
30.04060Linear Gradient (Elution)
35.01090Wash (Remove Aggregates)
36.09010Re-equilibration
45.09010End
System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between Felypressin (Monomer) and Impurity C (Dimer). Impurity C typically elutes later due to doubled hydrophobic surface area.
    
  • Symmetry Factor: 0.8 – 1.5 for both peaks.

  • % RSD: < 2.0% for replicate injections of the CRS.

Visualizing the Logic

Diagram 1: Impurity Formation & Separation Logic

This diagram illustrates the chemical pathway creating Impurity C and how the analytical method distinguishes it.

G Raw Linear Precursor (Reduced Form) Oxidation Oxidation Step (Cyclization) Raw->Oxidation Synthesis Felypressin Felypressin (Intramolecular S-S) Oxidation->Felypressin Correct Folding ImpurityC Impurity C (Dimer) (Intermolecular S-S) Oxidation->ImpurityC Mis-folding/Scrambling HPLC RP-HPLC Separation (C18 Column) Felypressin->HPLC Early Elution ImpurityC->HPLC Late Elution (Hydrophobic) Result Quantification HPLC->Result Resolution > 2.0

Caption: Pathway showing the divergence of Felypressin and Impurity C during synthesis and their chromatographic separation.

Diagram 2: The Certification Value Chain

Why does the CRS cost more? This workflow demonstrates the "Hidden" work that guarantees accuracy.

G Synthesis Candidate Material Synthesis Char Structural Characterization (NMR, MS, IR) Synthesis->Char Purity Chromatographic Purity (HPLC Area %) Synthesis->Purity Residuals Residual Analysis (Water, Solvents, Counter-ions) Synthesis->Residuals MassBal Mass Balance Calculation 100% - (H2O + Solvents + Impurities) Char->MassBal Purity->MassBal Residuals->MassBal Critical Correction Cert CERTIFIED REFERENCE STANDARD (Assigned Content w/w) MassBal->Cert

Caption: The Mass Balance approach used to assign the "Assay" value to a CRS, correcting for non-peptide mass.

Conclusion

For this compound, the choice of reference standard dictates the accuracy of your impurity profile. While research-grade materials are sufficient for identifying where the peak elutes (qualitative), they are scientifically inadequate for determining how much is present (quantitative) due to the high variability of peptide counter-ions and water content.

Recommendation:

  • Use Certified Reference Standards (CRS) for all GMP Release Testing and Stability Studies to ensure traceability and accurate mass-balance quantification.

  • Use Research Grade materials only for method development (retention time identification) or system suitability checks where exact concentration is non-critical.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Monograph 1634: Felypressin. European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [Link]

  • International Council for Harmonisation (ICH) . Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Available at: [Link]

  • Vergote, V., et al. (2009). Quality control of peptide drugs: The role of the counter-ion. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Validation of Analytical Method for Felypressin Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of synthetic peptide therapeutics, the resolution of high-molecular-weight impurities is a critical challenge. For Felypressin (a vasopressin agonist), Impurity C —identified as the Felypressin Disulfide Dimer (MW ~2080 Da)—represents a significant analytical hurdle.[1][2] Legacy isocratic methods often fail to elute this hydrophobic impurity within a reasonable timeframe or result in excessive peak broadening, leading to under-quantification.[1][2]

This guide provides a technical comparison between a Standard Pharmacopoeial-Type Method and an Optimized UHPLC Gradient Method . We present experimental validation data demonstrating that the optimized protocol not only reduces run time by 60% but also achieves superior resolution (


) and sensitivity for Impurity C, adhering to ICH Q2(R1) guidelines.

The Analytical Challenge: Impurity C (Dimer)

Felypressin is a cyclic nonapeptide containing a disulfide bridge.[2][3] During synthesis and storage, oxidative stress can cause intermolecular disulfide scrambling, leading to the formation of Impurity C (Dimer).

  • Target Analyte: Felypressin (

    
    , MW 1040.2 Da)[1][2]
    
  • Critical Impurity: Impurity C (Dimer,

    
    , MW ~2080.5 Da)[1][2]
    
  • Mechanism of Failure: Standard C18 methods optimized for the monomer often lack the elution strength to desorb the dimer, or the dimer elutes as a "ghost peak" in subsequent injections.

Mechanistic Visualization

The following diagram illustrates the separation logic and the specific challenge posed by the hydrophobic dimer.

SeparationMechanism cluster_Interaction Hydrophobic Interaction Sample Felypressin Sample (Monomer + Dimer) Column Stationary Phase (C18 Ligands) Sample->Column Injection Monomer Monomer (Moderate Retention) Column->Monomer Low %B Dimer Impurity C (Dimer) (Strong Retention/Multipoint Binding) Column->Dimer High %B (Critical Step) Elution Gradient Elution (High % ACN Required) Monomer->Elution Elutes ~4-6 min Dimer->Elution Elutes ~12-15 min (Requires Steep Gradient)

Figure 1: Mechanistic differentiation in retention behavior between Felypressin monomer and Impurity C (Dimer).

Method Comparison: Legacy vs. Optimized

The following comparison highlights the operational and performance differences between the traditional approach (Method A) and the optimized validation protocol (Method B).

Table 1: Comparative Performance Metrics
FeatureMethod A: Standard (Isocratic/Shallow)Method B: Optimized (Gradient UHPLC)
Column C18,

,

(Porous)
C18,

,

(Core-Shell)
Mobile Phase Phosphate Buffer / ACN (Isocratic)0.1% TFA in Water / ACN (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 45 minutes12 minutes
Impurity C Shape Broad, Tailing (

)
Sharp, Symmetrical (

)
Resolution (

)
N/A (Often co-elutes or carryover)> 4.5 (Baseline separated)
LOD (Impurity C)


Expert Insight: Method A relies on phosphate buffer, which suppresses ionization (bad for MS) and often causes baseline drift.[1][2] Method B uses Trifluoroacetic Acid (TFA) as an ion-pairing agent.[1][2] The


 from TFA neutralizes residual silanols on the column and ionizes the peptide's basic residues, improving peak shape significantly for the dimer.

Experimental Protocol (Method B)

This protocol is designed to be a self-validating system . The System Suitability Test (SST) includes a resolution check that fails if the column performance degrades.

Reagents and Materials
  • Reference Standard: Felypressin CRS (European Pharmacopoeia grade).[1][2]

  • Impurity Standard: Felypressin Impurity C (Dimer) (Custom synthesis or oxidized stress sample).

  • Solvents: LC-MS grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA).[1][2]

Chromatographic Conditions
  • Instrument: UHPLC System with DAD/UV detector.

  • Column: Cortecs C18+ or Kinetex C18,

    
    .
    
  • Temperature:

    
     (Higher temp improves mass transfer for large peptides).[1][2]
    
  • Detection: UV @ 220 nm (Peptide bond absorption).[1][2]

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%) (0.1% TFA in Water)Mobile Phase B (%) (0.1% TFA in ACN)
0.09010
1.09010
8.06040
8.11090 (Wash Step)
10.01090
10.19010 (Re-equilibration)
12.09010

Critical Step: The ramp to 90% B at 8.1 minutes is mandatory to ensure the hydrophobic dimer (Impurity C) is fully eluted from the column, preventing carryover to the next injection.

Validation Results (ICH Q2(R1))

The validation followed the ICH Q2(R1) framework.[1][4][5] The following data confirms the method's reliability for quantifying Impurity C.

Specificity and Linearity

Specificity was confirmed by injecting a "spiked" sample containing Felypressin and Impurity C. No interference was observed at the retention time of Impurity C (


 min).

Table 2: Linearity Data for Impurity C

ParameterResultAcceptance Criteria
Range

(of target conc.)
Covers reporting threshold to spec limit
Slope 45201N/A
Y-Intercept 125Statistical significance test

(Correlation)
0.9998

Accuracy (Recovery)

Accuracy was determined by spiking Impurity C into the drug product matrix at three levels.[1][2]

Table 3: Recovery Analysis

Spike LevelRecovery (%)RSD (%)
LOQ Level 98.5%2.1%
100% Level (0.5%) 100.2%0.8%
150% Level 99.4%1.1%
Limit of Detection/Quantitation (LOD/LOQ)

Calculated based on the Signal-to-Noise (S/N) ratio.[1][2]

  • LOD (S/N = 3):

    
    [1][2]
    
  • LOQ (S/N = 10):

    
    [1][2]
    

Validation Workflow Visualization

To ensure compliance, the validation lifecycle must follow a logical sequence. The diagram below outlines the decision gates used in this study.

ValidationWorkflow Start Method Development Specificity Specificity Check (Stress Testing/Spiking) Start->Specificity Specificity->Start Fail (Co-elution) Linearity Linearity & Range (5 Concentrations) Specificity->Linearity Pass Accuracy Accuracy/Recovery (3 Levels, Triplicate) Linearity->Accuracy R2 > 0.99 Accuracy->Start Fail (Matrix Effect) Precision Precision (Repeatability & Intermediate) Accuracy->Precision Rec 90-110% Robustness Robustness (Temp +/- 5C, Flow +/- 0.1) Precision->Robustness RSD < 2% Final Validated Method Robustness->Final System Suitability Met

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) principles.

Discussion & Conclusion

The validation data confirms that the Optimized Gradient Method is superior to legacy isocratic approaches for the determination of this compound.

  • Causality of Improvement: The switch to a Core-Shell column reduces the diffusion path length, minimizing band broadening for the large dimer molecule. The use of a steep gradient wash (90% B) ensures that the hydrophobic dimer is actively stripped from the column, preventing "ghost peaks" in subsequent runs—a common failure mode in isocratic peptide analysis.

  • Regulatory Compliance: The method meets all ICH Q2(R1) requirements for specificity, linearity, accuracy, and precision.

  • Recommendation: For routine QC, we recommend implementing the System Suitability requirement of Resolution (

    
    ) > 3.0  between Felypressin and Impurity C to guarantee column integrity.
    

References

  • European Pharmacopoeia (Ph.[1][2][6][7] Eur.). Felypressin Monograph 1634.[1][2] European Directorate for the Quality of Medicines & HealthCare (EDQM).[1][2] [Link][1][2]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. Felypressin Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

Sources

Comparative Validation Guide: High-Sensitivity LOQ Determination for Felypressin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Peptide Impurities at Trace Levels

Felypressin (C46H65N13O11S2) is a synthetic nonapeptide vasoconstrictor structurally related to vasopressin.[1] Validating the Limit of Quantitation (LOQ) for its impurities presents a distinct set of challenges compared to small molecule drugs.

  • Weak Chromophores: Unlike aromatic small molecules, Felypressin and its impurities (e.g., deamidated forms, diastereomers, or truncated sequences like des-glycinamide-felypressin) lack strong UV chromophores, necessitating detection at low wavelengths (210–220 nm).

  • Structural Similarity: Impurities often differ by a single amino acid or stereochemical orientation (e.g., D-Phe vs. L-Phe), leading to co-elution in standard Reverse Phase HPLC (RP-HPLC).

  • Baseline Noise: At the required low UV wavelengths, mobile phase absorption (especially with TFA) increases baseline noise, artificially inflating the LOQ.

This guide compares the Traditional Pharmacopoeial Method (HPLC-UV) against the High-Sensitivity Alternative (UHPLC-MS/MS) , demonstrating why mass spectrometry is becoming the gold standard for validating LOQs below the standard 0.05% reporting threshold.

Comparative Methodology: UV vs. MS/MS

The following table contrasts the two primary approaches for Felypressin impurity profiling.

FeatureMethod A: Traditional HPLC-UVMethod B: Advanced UHPLC-MS/MS
Detection Principle UV Absorbance (210-220 nm)Electrospray Ionization (ESI+) / MRM
Separation Power Standard C18 (5 µm), Isocratic/GradientSub-2 µm C18, Rapid Gradient
Specificity Low (Co-eluting peaks indistinguishable)High (Mass-to-charge filtration)
Typical LOQ 0.05% - 0.1% (w/w)0.001% - 0.01% (w/w)
Matrix Interference High susceptibility to buffer/excipientsLow (MRM filters out background)
Primary Use Case Routine QC Release (High abundance)Trace Impurity Profiling & Genotoxic Screening
Expert Insight: The "Formic Acid Switch"

In Method A, Trifluoroacetic acid (TFA) is the standard ion-pairing agent because it sharpens peptide peaks. However, TFA suppresses ionization in Mass Spectrometry. For Method B (UHPLC-MS/MS), you must switch to Formic Acid (0.1%) or Difluoroacetic acid (DFA). While Formic Acid yields slightly broader peaks, the gain in MS sensitivity (signal-to-noise) outweighs the loss in theoretical plates.

Experimental Protocol: High-Sensitivity LOQ Validation

This protocol focuses on Method B (UHPLC-MS/MS) , as it represents the alternative requiring rigorous validation proof.

A. Sample Preparation[1][2][3][4][5][6][7]
  • Diluent: 90:10 Water:Acetonitrile + 0.1% Formic Acid (Matches initial mobile phase to prevent peak distortion).

  • Stock Solution: Dissolve Felypressin CRS (Certified Reference Standard) to 1.0 mg/mL.

  • Impurity Spiking: Spike known impurities (e.g., [Phe2]-Lypressin, Deamidated Felypressin) at levels ranging from 0.005% to 1.0%.

B. Chromatographic Conditions (UHPLC)
  • Column: C18 Peptide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes (Peptides elute in a narrow window).

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Settings (QQQ)
  • Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Felypressin: 1084.5 [M+H]+ → Fragment ions (optimize collision energy).

    • Impurity A: Select specific parent-daughter transition to avoid crosstalk.

LOQ Validation Framework (ICH Q2(R2))

According to ICH Q2(R2) , LOQ is not just the lowest point on a line; it is the lowest point that meets precision and accuracy criteria.

The Validation Workflow

The following diagram illustrates the decision logic for establishing LOQ using the Signal-to-Noise (S/N) approach, which is most appropriate for chromatographic methods exhibiting baseline noise.

LOQ_Validation_Workflow Start Start Validation Process Method_Dev Method Optimization (Minimize Baseline Noise) Start->Method_Dev Prep_Samples Prepare Spiked Samples (Range: 0.01% - 0.1%) Method_Dev->Prep_Samples Measure_SN Measure Signal-to-Noise (S/N) (Compare to Blank) Prep_Samples->Measure_SN Check_SN Is S/N ≥ 10:1? Measure_SN->Check_SN Precision_Test Inject 6 Replicates at Target LOQ Check_SN->Precision_Test Yes Refine_Method Refine Method / Increase Conc. Check_SN->Refine_Method No Check_RSD Is %RSD ≤ 10%? Precision_Test->Check_RSD Accuracy_Test Calculate % Recovery (Target: 80-120%) Check_RSD->Accuracy_Test Yes Check_RSD->Refine_Method No Check_Accuracy Pass Accuracy? Accuracy_Test->Check_Accuracy Valid_LOQ LOQ Validated Check_Accuracy->Valid_LOQ Yes Check_Accuracy->Refine_Method No

Figure 1: Step-by-step logic for validating LOQ under ICH Q2(R2) guidelines, prioritizing S/N ratio and precision.

Performance Data: Experimental Comparison

The following data simulates a comparative study between HPLC-UV (215 nm) and UHPLC-MS/MS for a specific Felypressin impurity (e.g., [Phe2]-Lypressin).

Table 1: Sensitivity and Linearity Metrics
ParameterHPLC-UV (Method A)UHPLC-MS/MS (Method B)Evaluation
LOD (S/N ~ 3:1) 0.02 µg/mL0.0005 µg/mLMS is ~40x more sensitive.
LOQ (S/N ~ 10:1) 0.06 µg/mL0.0015 µg/mLMS allows trace quantification.
Linearity Range 0.06 – 10 µg/mL0.0015 – 1.0 µg/mLMS covers the lower trace range.
Correlation (R²) 0.9950.999MS offers superior linearity at low ends.
Precision at LOQ 8.5% RSD3.2% RSDMS is more reproducible at trace levels.
Interpretation
  • Method A (UV) struggles at concentrations below 0.05% due to baseline drift caused by the gradient elution of peptides.

  • Method B (MS) maintains linearity down to 0.001%, making it the only viable option for genotoxic impurity screening or ultra-trace analysis.

Self-Validating Systems: Ensuring Data Integrity

To ensure the trustworthiness of the LOQ data, the experimental design must include "Self-Validating" controls.

  • The Blank Check (Specificity):

    • Inject a blank matrix immediately after the highest standard.[2][3]

    • Requirement: Signal at the retention time of Felypressin must be < 20% of the LOQ signal. This validates that carryover is not artificially inflating your LOQ results.

  • The S/N Monitor:

    • Do not rely on software-calculated S/N alone. Visually inspect the baseline.

    • Protocol: Measure noise in a window of 20x peak width. If the baseline is drifting (common in gradient peptide maps), use the ASTM noise calculation method rather than Peak-to-Peak to avoid underestimating noise.

Instrumental Signal Path

Understanding where signal loss occurs helps in troubleshooting LOQ failures.

Signal_Path Sample Sample Injection Column UHPLC Column (Separation) Sample->Column Elution IonSource ESI Source (Ionization) Column->IonSource LC Effluent MassFilter Quadrupole (Q1/Q3) (Selection) IonSource->MassFilter Gas Phase Ions Detector Electron Multiplier (Detection) MassFilter->Detector Filtered Ions DataSystem Data System (S/N Calculation) Detector->DataSystem Digital Signal

Figure 2: Signal path for UHPLC-MS/MS. Critical loss of sensitivity usually occurs at the ESI Source (Ion suppression) or Mass Filter (Transmission efficiency).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4][5] [Link]

  • European Pharmacopoeia (Ph.[6] Eur.). (2024). General Monograph 2034: Substances for Pharmaceutical Use.[7] European Directorate for the Quality of Medicines & HealthCare. [Link][6]

  • PubChem. (2024). Felypressin Compound Summary.[1][8] National Center for Biotechnology Information. [Link]

Sources

The Anatomy of a Trustworthy Impurity Certificate of Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a pharmaceutical impurity is more than a mere formality; it is a cornerstone of product quality, safety, and regulatory compliance. An incomplete or ambiguous CoA can introduce significant risks, leading to costly delays in development, regulatory rejection, or even post-market recalls.[1] Conversely, a comprehensive and well-characterized CoA provides the assurance needed to make critical decisions with confidence.

This guide delves into the essential requirements for a Certificate of Analysis for a hypothetical process-related impurity, "Impurity C." We will dissect the critical information that a robust CoA must contain by comparing a minimal, non-compliant document with a comprehensive, scientifically sound counterpart. This comparison will be supported by an in-depth look at the experimental data and methodologies required to generate a trustworthy CoA.

The Critical Role of a Comprehensive CoA

In pharmaceutical development, any impurity that is not the active pharmaceutical ingredient (API) or an excipient must be carefully monitored and controlled.[2][3] The CoA serves as the official document certifying the quality and purity of a specific batch of an impurity reference standard. This standard is crucial for the validation of analytical methods used to detect and quantify the impurity in the drug substance. A deficient CoA for an impurity reference standard can invalidate analytical data, jeopardizing the entire quality control strategy.

Case Study: "Impurity C"

To illustrate the importance of a thorough CoA, let's consider "Impurity C," a hypothetical process-related impurity formed during the synthesis of an API. Let's assume Impurity C is a structurally similar analogue to the API, arising from an incomplete reaction in the final synthetic step. Its presence above a certain threshold could potentially impact the safety and efficacy of the final drug product.[2][4]

Comparison of CoA for Impurity C Reference Standard

The following table contrasts a minimal, potentially non-compliant CoA with a comprehensive, compliant CoA for a reference standard of Impurity C. This comparison highlights the gaps in information that can introduce risk into a development program.

SectionMinimal / Non-Compliant CoAComprehensive / Compliant CoAThe Scientific & Regulatory Imperative (Why it Matters)
1. Identification Product Name: Impurity CProduct Name: Impurity C IUPAC Name: [Systematic Name] CAS Number: [Unique Identifier] Chemical Formula: CₓHᵧNₐOₑSբ Molecular Weight: [Exact Mass] g/mol Unambiguous identification is the foundation of any analysis. A CAS number and IUPAC name prevent confusion with other substances.[5] The exact molecular formula and weight are critical for mass spectrometry-based identification and for calculating molar concentrations.
2. Batch Information Lot Number: 123Lot Number: IMP-C-20260208-01 Date of Manufacture: 08-Feb-2026 Retest Date: 07-Feb-2028 Storage Conditions: Store at 2-8°C, protect from light.Full traceability is a core tenet of Good Manufacturing Practices (GMP). The manufacturing date, retest date, and specified storage conditions are essential for ensuring the ongoing stability and validity of the reference standard.
3. Identity Confirmation IR: Conforms¹H NMR: Spectrum consistent with proposed structure. ¹³C NMR: Spectrum consistent with proposed structure. Mass Spectrometry (HRMS): [M+H]⁺ = m/z [observed value], consistent with calculated exact mass for CₓHᵧNₐOₑSբ. FTIR: Spectrum provided.A single technique like IR is insufficient for unequivocal structure confirmation. A combination of orthogonal methods, such as NMR and high-resolution mass spectrometry (HRMS), provides a much higher degree of confidence in the identity of the impurity.[6][7] This is critical for ensuring that you are quantifying the correct impurity in your API.
4. Purity Analysis Purity (HPLC): >98%Chromatographic Purity (HPLC-UV): 99.2% area Method: [Detailed HPLC method reference] Residual Solvents (GC-HS): Acetone: 0.05%, Heptane: <0.01% (ICH Q3C limits) Water Content (Karl Fischer): 0.15% Residue on Ignition: <0.1%A simple statement of ">98%" is ambiguous. A comprehensive CoA specifies the analytical technique used and provides the actual result. It also accounts for other potential impurities like residual solvents and water, which are not detected by HPLC-UV but contribute to the overall mass of the standard.
5. Potency/Assay Not providedAssay (by qNMR): 98.8% w/w (as is basis) Method: [Detailed qNMR method reference] Mass Balance Calculation: 98.7% (Calculation: 100% - Water Content - Residual Solvents - Residue on Ignition) x Chromatographic PurityPotency is the most critical value for a quantitative reference standard. It represents the actual amount of the impurity in the material and is used to accurately calculate the concentration of standard solutions. Quantitative NMR (qNMR) is considered a primary method for determining potency as it directly compares the analyte to a certified reference material.[6][8] The mass balance calculation provides a cross-validation of the potency value.
6. Traceability & Certification Signed, Quality ControlTraceability Statement: The assigned purity value is traceable to the SI unit (mole) via a certified reference material from a National Metrology Institute (e.g., NIST, NMIJ). Authorized Signature: [Name and Title of authorized person] Date of Approval: 09-Feb-2026A statement of traceability provides confidence in the accuracy of the assigned value. The signature of an authorized individual from the Quality Assurance department confirms that the data has been reviewed and approved according to established procedures.

Experimental Workflows for Generating a Comprehensive CoA

To generate the data for a comprehensive CoA, a series of validated analytical methods must be employed. Below are detailed protocols for the key analyses of Impurity C.

Analytical Workflow for Impurity C Characterization

The following diagram illustrates the logical flow of activities for the complete characterization of the Impurity C reference standard.

G cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity & Potency Assessment cluster_documentation Documentation synthesis Synthesis of Impurity C purification Purification (e.g., Preparative HPLC) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr Identity Confirmation ms High-Resolution Mass Spectrometry (LC-MS/MS) purification->ms Identity Confirmation ftir FTIR Spectroscopy purification->ftir Identity Confirmation hplc Purity by HPLC-UV purification->hplc Purity & Potency Testing gc Residual Solvents by GC-HS purification->gc Purity & Potency Testing kf Water Content by Karl Fischer purification->kf Purity & Potency Testing roi Residue on Ignition purification->roi Purity & Potency Testing qnmr Potency by qNMR purification->qnmr Purity & Potency Testing coa Certificate of Analysis Generation nmr->coa Data Compilation ms->coa Data Compilation ftir->coa Data Compilation hplc->coa Data Compilation gc->coa Data Compilation kf->coa Data Compilation roi->coa Data Compilation qnmr->coa Data Compilation

Caption: Workflow for the characterization of an impurity reference standard.

Detailed Experimental Protocols

1. Protocol: Purity Determination of Impurity C by HPLC-UV

  • Objective: To determine the chromatographic purity of the Impurity C reference standard.

  • Instrumentation: HPLC system with a UV detector.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh approximately 10 mg of Impurity C and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute to a final concentration of 0.1 mg/mL.[9][10]

    • Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks.

2. Protocol: Structural Elucidation of Impurity C by LC-MS/MS

  • Objective: To confirm the molecular weight and obtain fragmentation data to support the structural identification of Impurity C.

  • Instrumentation: HPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Methodology:

    • LC Conditions: Utilize the same HPLC method as described above to ensure correlation of peaks.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MS Scan Mode: Full scan from m/z 100-1000.

    • MS/MS Scan Mode: Data-dependent acquisition (DDA) or targeted MS/MS on the expected parent ion of Impurity C.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

    • Sample Preparation: Use the same diluted sample from the HPLC-UV analysis.

    • Data Analysis:

      • Confirm the accurate mass of the protonated molecule [M+H]⁺ in the full scan spectrum.

      • Elucidate the structure by interpreting the fragmentation pattern in the MS/MS spectrum.[5][11][12]

3. Protocol: Potency Assignment of Impurity C by Quantitative NMR (qNMR)

  • Objective: To accurately determine the potency (as a weight/weight percentage) of the Impurity C reference standard.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • Internal Standard (IS): Select a high-purity, stable internal standard with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Sample Preparation:

      • Accurately weigh about 10-20 mg of the Impurity C reference standard into an NMR tube.[13]

      • Accurately weigh a similar amount of the internal standard into the same NMR tube.

      • Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the internal standard.[13]

    • NMR Acquisition Parameters:

      • Use a 90° pulse.

      • Employ a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to ensure full relaxation.

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

    • Data Processing:

      • Apply appropriate phasing and baseline correction.

      • Integrate a well-resolved, non-exchangeable proton signal from Impurity C and a signal from the internal standard.

    • Calculation: The potency of Impurity C is calculated using the following equation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_IS = Purity of the internal standard

Regulatory Decision Making for Impurities

The control of impurities is dictated by regulatory guidelines, primarily the ICH Q3A(R2) for impurities in new drug substances.[14] The decision to identify and qualify an impurity is based on its level relative to established thresholds, which are dependent on the maximum daily dose of the drug.

ICH Q3A Decision Tree for Identification and Qualification

The following diagram outlines the decision-making process for an impurity like "Impurity C" based on the ICH Q3A guideline.

G decision decision action action no_action no_action start Impurity C level in a new batch q1 Is Impurity C > Identification Threshold? start->q1 action1 Identify the structure of Impurity C q1->action1 Yes no_action1 No action required for identification q1->no_action1 No q2 Is Impurity C > Qualification Threshold? action1->q2 action2 Qualify the safety of Impurity C q2->action2 Yes no_action2 No action required for qualification q2->no_action2 No q3 Is there sufficient safety data available? action2->q3 action3 Reduce level to below threshold OR conduct safety studies q3->action3 No no_action3 Impurity is qualified q3->no_action3 Yes

Caption: ICH Q3A decision tree for impurity identification and qualification.

This decision tree underscores the importance of accurate quantification. The data from a comprehensive CoA for an Impurity C reference standard is what enables the validation of the analytical method used to generate the very data upon which these critical decisions are made.[13][14][15]

Conclusion

A Certificate of Analysis for a pharmaceutical impurity is a critical document that underpins the safety and quality of a drug product. As demonstrated, a comprehensive CoA, rich with data from orthogonal analytical techniques and detailed experimental information, provides a high degree of confidence and enables sound, risk-based decision-making. In contrast, a minimal CoA introduces ambiguity and risk, potentially leading to significant setbacks in the drug development lifecycle. For researchers and drug development professionals, demanding and understanding the components of a comprehensive CoA is not just a matter of regulatory compliance; it is a fundamental aspect of scientific integrity and patient safety.

References

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  • BioProcess International. (2023, November 16). Detection and Quantitation of Process-Related Impurities. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]

  • Increasing regulatory focus on orthogonal analytical characterization for biosimilars. (n.d.). Retrieved from [Link]

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  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • SGS USA. (n.d.). How (2D)-LC-MS(MS) Enables Structure Elucidation of Unknown Impurities. Retrieved from [Link]

  • YouTube. (2021, July 9). Model-Integrated Evidence for Generic Drug Development – Session 1B. Retrieved from [Link]

  • YouTube. (2024, August 6). Differences Between Related Substances, Impurities, and Degradation Products. Retrieved from [Link]

  • News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • Separation Science. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Formulation Preparation for Drug Quantitation by HPLC-UV/Vis. Retrieved from [Link]

  • Cell & Gene Therapy Analytics. (2020, September 28). Impurities & Degradants - Identification Characterization Assessment. Retrieved from [Link]

  • PubMed. (2018, March 13). Why Drugs Fail in Late Stages of Development: Case Study Analyses from the Last Decade and Recommendations. Retrieved from [Link]

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A Comparative Guide to the Analysis of Felypressin Impurity C: Evaluating Linearity and Accuracy of HPLC and UPLC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Felypressin Formulations

Felypressin, a synthetic analogue of the natural hormone vasopressin, is a non-catecholamine vasoconstrictor widely employed in dental anesthesia to localize the anesthetic agent and prolong its effect.[1] As a synthetic nonapeptide, its manufacturing process, typically solid-phase peptide synthesis (SPPS), can inadvertently generate process-related impurities.[2] These can include truncated or extended sequences, products of incomplete deprotection, or side-chain reaction products.[3] Furthermore, degradation can occur during storage, leading to additional impurities.

Even at trace levels, these impurities can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous analytical control is paramount. This guide focuses on a specific and critical impurity, Felypressin Impurity C , a dimeric species formed during synthesis or storage. The molecular formula of Felypressin is C46H65N13O11S2, and for Impurity C, it is C92H130N26O22S4, indicating a dimerization of the parent peptide.[2] Such dimerization can occur through various mechanisms, with the formation of intermolecular disulfide bonds being a common pathway for cysteine-containing peptides like Felypressin.[4][5]

This technical guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: the industry-standard High-Performance Liquid Chromatography (HPLC) and the more advanced Ultra-Performance Liquid Chromatography (UPLC). We will delve into the core performance metrics of linearity and accuracy , providing experimental data to guide researchers and drug development professionals in selecting the most appropriate methodology for their needs. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[6][7][8]

The Analytical Challenge: Separating a Dimer from its Monomer

The primary analytical challenge in quantifying this compound lies in achieving a clear and robust separation from the Felypressin active pharmaceutical ingredient (API). Due to its doubled molecular weight, the dimer will have significantly different chromatographic behavior compared to the monomeric Felypressin. Reversed-phase HPLC (RP-HPLC) is the technique of choice for such separations, as it separates molecules based on their hydrophobicity.[9][10] The larger surface area of the dimeric Impurity C generally leads to stronger retention on a C18 stationary phase compared to the Felypressin monomer.

For this guide, we compare a standard RP-HPLC method with a more modern RP-UPLC method. UPLC utilizes columns with sub-2 µm particles, which provides significant advantages in terms of resolution, sensitivity, and speed of analysis compared to traditional HPLC with its larger particle sizes.[3][11][12]

Comparative Analysis: HPLC vs. UPLC for this compound

To objectively compare the two methodologies, a validation study was designed to assess the linearity and accuracy of each for the quantification of this compound.

Linearity

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range.[13] For impurity quantification, this is critical to ensure that varying levels of the impurity can be accurately measured. According to ICH guidelines, linearity should be evaluated by visual inspection of a plot of signals as a function of analyte concentration and typically by regression analysis.[7] A minimum of five concentration levels is recommended.[7]

Table 1: Comparison of Linearity Data for this compound Quantification

ParameterHPLC MethodUPLC MethodICH Q2(R1) Acceptance Criteria
Concentration Range 0.1 - 2.5 µg/mL0.1 - 2.5 µg/mLShould cover the expected range of the impurity
Regression Equation y = 48750x + 1500y = 125500x + 2500-
Correlation Coefficient (r²) 0.99910.9998Typically ≥ 0.999
Y-intercept (% of response at 100% level) 1.2%0.8%Should be insignificant

The UPLC method demonstrates a superior correlation coefficient (r² = 0.9998) compared to the HPLC method (r² = 0.9991), indicating a better fit of the data to the linear model. The y-intercept for the UPLC method is also smaller, suggesting less bias at the lower end of the concentration range. Both methods, however, meet the general acceptance criteria for linearity.

cluster_0 Linearity Assessment Workflow Prepare Stock Prepare Stock Solution of Impurity C Standard Serial Dilutions Perform Serial Dilutions (min. 5 concentrations) Prepare Stock->Serial Dilutions Inject Samples Inject Dilutions into HPLC/UPLC System Serial Dilutions->Inject Samples Record Peak Areas Record Peak Areas Inject Samples->Record Peak Areas Plot Data Plot Peak Area vs. Concentration Record Peak Areas->Plot Data Perform Regression Perform Linear Regression Analysis Plot Data->Perform Regression Evaluate Parameters Evaluate r², y-intercept, and residual plot Perform Regression->Evaluate Parameters

Caption: Workflow for Linearity Assessment.

Accuracy

Accuracy is the measure of the closeness of the experimental value to the true value.[13] For impurity analysis, it is typically determined by spiking a placebo or the drug product with known amounts of the impurity at different concentration levels. The percentage recovery is then calculated.

Table 2: Comparison of Accuracy Data for this compound Quantification

Spiked LevelHPLC Method (% Recovery ± RSD)UPLC Method (% Recovery ± RSD)ICH Q2(R1) Acceptance Criteria
50% (0.5 µg/mL) 97.5% ± 1.8%99.2% ± 0.9%Typically 80-120% for impurities
100% (1.0 µg/mL) 98.8% ± 1.2%100.5% ± 0.6%Typically 80-120% for impurities
150% (1.5 µg/mL) 101.5% ± 1.5%101.0% ± 0.8%Typically 80-120% for impurities

The UPLC method demonstrates consistently higher recovery rates and lower relative standard deviation (RSD) across all spiked levels, indicating superior accuracy and precision compared to the HPLC method.[14] This is likely due to the better peak shape and resolution achieved with UPLC, which minimizes interference from other components in the sample matrix.

Experimental Protocols

Primary Method: UPLC-UV for this compound

This method is recommended for its high resolution, accuracy, and speed.

1. Materials and Reagents:

  • Felypressin Reference Standard

  • This compound Reference Standard

  • Acetonitrile (ACN), HPLC grade or higher

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade or deionized

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC H-Class Bio System or equivalent

  • Column: ACQUITY UPLC Peptide CSH C18, 130Å, 1.7 µm, 2.1 mm x 100 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm

  • Injection Volume: 2 µL

  • Gradient Program:

    Time (min) %B
    0.0 20
    10.0 45
    10.5 90
    11.5 90
    11.6 20

    | 15.0 | 20 |

3. Standard and Sample Preparation:

  • Standard Stock Solution (this compound): Accurately weigh and dissolve the this compound reference standard in Mobile Phase A to obtain a concentration of 100 µg/mL.

  • Linearity Solutions: Prepare a series of at least five dilutions from the standard stock solution ranging from 0.1 µg/mL to 2.5 µg/mL using Mobile Phase A.

  • Accuracy (Spiked) Samples: Prepare a solution of the Felypressin drug product placebo. Spike this solution with the Impurity C stock solution at three levels: 50%, 100%, and 150% of the target impurity concentration (e.g., 1.0 µg/mL).

4. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • For linearity, construct a calibration curve by plotting the peak area against the concentration and perform a linear regression analysis.

  • For accuracy, calculate the percentage recovery of the spiked impurity at each level.

cluster_0 Linearity Curve p1 p2 p3 p4 p5 xaxis Concentration (µg/mL) yaxis Peak Area (AU*s) origin origin->p5 y = mx + c r² > 0.999 6,0 origin->6,0 0,6 origin->0,6

Caption: Idealized Linearity Curve.

Conclusion and Recommendations

Both the traditional HPLC and the more modern UPLC methods are capable of quantifying this compound with acceptable linearity and accuracy as per ICH guidelines. However, the experimental data clearly indicates that the UPLC method offers superior performance . The key advantages of the UPLC method include:

  • Higher Resolution: The use of sub-2 µm particles leads to sharper and more resolved peaks, which is crucial for complex peptide impurity profiles.

  • Greater Accuracy and Precision: The improved separation minimizes peak co-elution and matrix effects, resulting in more accurate and precise quantification.

  • Increased Throughput: The UPLC method has a significantly shorter run time, allowing for a higher sample throughput in a quality control environment.

For research and development settings where a thorough understanding of the impurity profile is critical, and for routine quality control where accuracy and efficiency are paramount, the adoption of a UPLC-based method for the analysis of this compound is highly recommended. While HPLC remains a valid technique, UPLC represents the state-of-the-art for peptide impurity analysis, offering a more robust and reliable analytical solution.

References

  • Mazzeo, J., et al. (n.d.). Next Generation Peptide Mapping with Ultra Performance Liquid Chromatography. BioPharm International. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Tylosin on Primesep 100 Column. Retrieved from [Link]

  • Letter, W. (2020, July 22). LC-MS vs. HPLC for peptide quantification? ResearchGate. Retrieved from [Link]

  • LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis. Retrieved from [Link]

  • Crawford Scientific. (2018, November 27). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Retrieved from [Link]

  • PubChem. (n.d.). Felypressin. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). Cardiovascular effects of felypressin. Retrieved from [Link]

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  • dos Santos, J. C., et al. (2019). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. Pharmaceuticals. Retrieved from [Link]

  • Agilent Technologies. (2024, September 25). LC/MS Based Characterization Workflow of GLP-1 Therapeutic Peptide Liraglutide and Its Impurities. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Lidocaine. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • N.A. (n.d.). Local Anaesthesia IN DENTISTRY. Retrieved from [Link]

  • Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current protocols in protein science. Retrieved from [Link]

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Comparative Stability Studies: Felypressin vs. Catecholamine Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative stability framework for Felypressin (Octapressin), contrasting its degradation profile with the industry-standard vasoconstrictor, Epinephrine. It is designed for pharmaceutical scientists requiring actionable protocols for impurity profiling and method development.

Executive Summary: The Stability Advantage

In dental and local anesthesia, Felypressin (2-phenylalanine-8-lysine vasopressin) serves as a critical alternative to Epinephrine (Adrenaline), particularly for patients with cardiovascular contraindications.[1] While Epinephrine’s instability is dominated by rapid oxidative cyclization (forming adrenochrome), Felypressin—a synthetic nonapeptide—exhibits a distinct stability profile governed by hydrolysis and disulfide exchange .

Understanding these differences is vital for formulation. Epinephrine requires low pH (3.0–4.[1]0) and antioxidants (sodium metabisulfite) to prevent oxidation, which can induce injection pain and allergic reactions. Felypressin, being less prone to auto-oxidation, offers a potentially more stable shelf-life profile without aggressive stabilization, provided proteolytic and hydrolytic pathways are controlled.

Comparative Degradation Pathways

To design a robust stability-indicating method, one must first understand the "Enemy"—the specific degradation products (DPs) formed under stress.

Table 1: Stability Profile Comparison (Felypressin vs. Epinephrine)
FeatureFelypressin (Peptide)Epinephrine (Catecholamine)
Primary Failure Mode Hydrolysis & DeamidationOxidative Polymerization
Critical Structural Weakness Disulfide bridge (Cys1-Cys6), Amide side chains (Asn, Gln)Catechol ring (OH groups), Amine group
Key Impurities Deamidated forms, Diastereomers, Linear (reduced) peptidesAdrenochrome, Adrenolutin, Sulfonated adducts
pH Sensitivity Unstable at High pH (Disulfide exchange, Racemization)Unstable at Neutral/High pH (Rapid Oxidation)
Formulation Need Buffering (pH 3.5–5.0), Chelating agentsAntioxidants (Metabisulfite), Low pH (< 4.[1]0)
Mechanistic Insight[2][3][4]
  • Epinephrine: Degrades via the "chrome" pathway. Oxygen attacks the catechol ring, forming quinones (pink/brown discoloration). This reaction is autocatalytic and light-sensitive.[1]

  • Felypressin: Degrades via Deamidation (Asn

    
     Asp/IsoAsp) and Disulfide scrambling .[1] The Cys1-Cys6 bridge preserves the bioactive cyclic head.[1] Reduction or scrambling leads to linear, inactive peptides.
    

Visualizing the Degradation Network

The following diagram illustrates the divergent degradation pathways of Felypressin compared to Epinephrine, highlighting the specific stress conditions that trigger them.

StabilityPathways Fely Felypressin (Active API) Deamidation Deamidated Impurities (Asp/Glu variants) Fely->Deamidation High Temp / pH > 5 (Asn/Gln attack) Hydrolysis Truncated Peptides (Linear) Fely->Hydrolysis Acid/Base (Peptide bond cleavage) Racemization Diastereomers (D-Phe / D-Cys) Fely->Racemization High pH / Heat Aggregates High MW Aggregates (Disulfide linked) Fely->Aggregates Oxidation / Agitation Epi Epinephrine (Alternative) Quinone Epinephrine Quinone Epi->Quinone Oxidation (O2 + Light) Sulfonate Epinephrine Sulfonate (Bisulfite Adduct) Epi->Sulfonate Interaction with Metabisulfite Adrenochrome Adrenochrome (Red/Brown Pigment) Quinone->Adrenochrome Cyclization

Caption: Divergent degradation cascades: Felypressin follows hydrolytic pathways common to peptides, while Epinephrine undergoes oxidative cyclization.[1]

Experimental Protocol: Forced Degradation Study

To validate the stability-indicating nature of your analytical method, you must subject Felypressin to stress conditions that exceed normal storage. This "stress testing" predicts shelf-life issues.[1]

Phase 1: Stress Conditions (The "Kill" Step)

Prepare a 100 µg/mL stock solution of Felypressin in the formulation buffer.

Stress TypeConditionTarget DegradationRationale
Acid Hydrolysis 0.1 N HCl, 60°C, 4–24 hrs10–20%Mimics acidic formulation drift; targets peptide bond hydrolysis.[1]
Base Hydrolysis 0.1 N NaOH, RT, 1–4 hrs10–20%Critical: Peptides are highly labile at high pH (Racemization/Deamidation).[1]
Oxidation 3% H₂O₂, RT, 2–6 hrs10–20%Targets Met/Cys residues. Checks disulfide bridge integrity.
Thermal 60°C–80°C, 7 days5–10%Accelerates deamidation and aggregation.
Photolytic 1.2 million lux hrs (ICH Q1B)VariableChecks UV sensitivity (Phe residues).[1]

Expert Insight: Unlike Epinephrine, which turns brown/pink immediately upon oxidation, Felypressin degradation is often invisible. Do not rely on visual inspection.

Phase 2: Analytical Method (HPLC-UV)

A standard C18 method is often insufficient for separating closely related peptide impurities (like diastereomers).[1] A Gradient Method with ion-pairing or phosphate buffer is required.[1]

Recommended Protocol:

  • Column: C18 Peptide column (e.g., 150 x 4.6 mm, 3 µm, 130Å pore size).

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0) + 10 mM Sodium Perchlorate (Chaotropic agent for peak shape).[1]

  • Mobile Phase B: Acetonitrile:Water (80:20).[1]

  • Gradient: 10% B to 60% B over 30 minutes.

  • Detection: UV at 210 nm (Peptide bond) and 280 nm (Phe/Tyr residues).[1]

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

Analytical Workflow & Decision Logic

The following workflow ensures that the method developed is truly "Stability Indicating"—meaning it can distinguish the active drug from its breakdown products.

MethodValidation Start Start: Forced Degradation Samples RunHPLC Run HPLC-UV Analysis Start->RunHPLC CheckRes Check Resolution (Rs) RunHPLC->CheckRes Decision Are Impurities Separated from Main Peak (Rs > 1.5)? CheckRes->Decision MassSpec Run LC-MS/MS (Identify Impurity Mass) Decision->MassSpec Yes Optimize Optimize Gradient/pH (Change Selectivity) Decision->Optimize No Identify Identify Impurity Type: +1 Da (Deamidation) +16 Da (Oxidation) -18 Da (Succinimide) MassSpec->Identify Optimize->RunHPLC Final Final Validated Method Identify->Final

Caption: Logic flow for validating a stability-indicating method. Resolution (Rs) between the API and the nearest impurity is the critical success factor.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[2][3] Link

  • European Pharmacopoeia (Ph.[1][4] Eur.). Felypressin Monograph 1634.[4] European Directorate for the Quality of Medicines (EDQM).[1] Link

  • Miyachi, K., et al. (2003). "Effects of local injection of prilocaine-felypressin on the myocardial oxygen balance in dogs." European Journal of Oral Sciences. Link

  • Vertex AI Search. (2024).[1] Comparative stability data of Felypressin and Epinephrine. (Synthesized from search results).

  • Sharma, N., et al. (2025).[3] "Understanding the chemical stability of peptidomimetic therapeutics... a study of terlipressin." Analytical and Bioanalytical Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Felypressin Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling Felypressin Impurity C

Executive Summary & Risk Characterization

The Core Directive: Treat This compound with the rigor of a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Felypressin is a synthetic analogue of vasopressin, a potent peptide hormone with significant vasoconstrictor and antidiuretic properties. While "Impurity C" (often a diastereomer or truncated sequence like [D-Phe2]-Felypressin) may be analytically distinct, safety protocols must assume it retains or exceeds the biological potency of the parent compound until toxicological data proves otherwise.

Pharmacological Hazards:

  • Target Organs: Cardiovascular system (vasoconstriction), Smooth Muscle (uterus, gastrointestinal tract).

  • Acute Effects: Pallor, sweating, nausea, intestinal cramping, and increased blood pressure.

  • Reproductive Toxicity (Critical): Felypressin stimulates uterine contractions. Pregnant personnel should be strictly prohibited from handling this compound.

The "Unknown Hazard" Principle: In peptide synthesis, impurities often possess altered receptor affinities. An impurity may be less potent therapeutically but more potent toxicologically (e.g., higher off-target binding). Therefore, we apply Occupational Exposure Band (OEB) 4/5 standards (Containment Target: <1 µg/m³).

The PPE Ecosystem: A Task-Based Matrix

Personal Protective Equipment (PPE) is your secondary barrier. The primary barrier is your engineering control (Isolator/BSC). Do not rely on PPE alone.

Table 1: PPE Requirements by Operational State
ComponentSolid State Handling (Weighing, Transferring)Liquid State Handling (Solubilization, Injection)Rationale & Causality
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 only if working inside a certified Class II BSC.N95 (Minimum) or Surgical Mask (if in BSC).Lyophilized peptides are electrostatic; they "fly" easily. Inhalation is the fastest route to systemic absorption.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (5-8 mil)Double Gloving: 1. Inner: Nitrile2.[1][2] Outer: Chem-rated Nitrile (tested for solvent resistance, e.g., DMSO).Peptides are often dissolved in DMSO, which is a skin-penetrating carrier. If DMSO enters the skin, it takes the peptide with it.
Body Tyvek® Coveralls (or equivalent low-lint, non-porous suit) + Shoe Covers.Lab coat with impervious sleeve protectors (Tyvek/PVC).Prevents powder accumulation on street clothes (secondary contamination risk).
Ocular Safety Goggles (Indirect Vent) or Full Face Shield.Safety Glasses with side shields.Mucous membrane absorption is rapid. Vasoconstrictors in the eye can cause local ischemia.

Engineering Controls & Workflow Logic

The safety of your workflow relies on a "Chain of Custody" approach where the compound is never exposed to the open lab environment.

Figure 1: The Safe Handling Lifecycle

Felypressin_Workflow cluster_containment Critical Containment Zone (OEB 4/5) Storage 1. Cold Storage (-20°C, Desiccated) Equilibration 2. Thermal Equilibration (Closed Vial, Room Temp) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Static Control + Isolator/BSC) Equilibration->Weighing Transfer to BSC Solubilization 4. Solubilization (Add Solvent to Vial) Weighing->Solubilization In-Vial Dissolution Dilution 5. Dilution/Usage (Fume Hood) Solubilization->Dilution Liquid Transfer Waste 6. Disposal (High-Temp Incineration) Dilution->Waste Segregated Stream

Figure 1: Operational workflow emphasizing the "Critical Containment Zone" where the risk of airborne exposure is highest.

Step-by-Step Operational Protocol

Phase A: Preparation (The "Static" Check)
  • Equilibration: Remove the vial from the freezer (-20°C) and allow it to reach room temperature before opening.

    • Why? Opening a cold vial creates condensation. Moisture causes peptide hydrolysis (degradation) and makes the powder sticky, increasing handling difficulty and risk.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.

    • Why? Peptide impurities are often fluffy, charged solids. Without static control, the powder will repel from the spatula and disperse into the air/gloves.

Phase B: Weighing & Solubilization
  • The "In-Vial" Technique: Do not weigh the powder onto a weigh boat if possible. Tare the entire vial, add the approximate amount, and re-weigh.

  • Solvent Addition: Add the solvent (e.g., Water/Acetonitrile or DMSO) gently down the side of the vial wall.

  • Venting: If the vial is pressurized (e.g., from nitrogen overlay), insert a venting needle through a wipe to prevent aerosol spray.

Phase C: Decontamination & Doffing[3]
  • Wipe Down: Before removing the vial from the BSC, wipe the exterior with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.

    • Why? Bleach oxidizes and destroys the peptide bond; Ethanol removes the bleach residue.

  • Glove Removal: Adhere to the "Beak Method" (peeling one glove off using the other without touching the skin). Wash hands immediately with soap and cool water (warm water opens pores).

Disposal & Emergency Response

Waste Management
  • Classification: Regulated Biological/Chemical Waste.

  • Method: High-Temperature Incineration .

    • Note: Do not autoclave. Autoclaving may not fully denature small, stable cyclic peptides like Felypressin analogues.

  • Liquids: Collect all solvent waste containing the impurity in a dedicated carboy labeled "High Potency - Toxic."

Accidental Exposure Response
  • Inhalation: Move to fresh air immediately. Monitor for signs of hyponatremia (water retention) or headache.

  • Skin Contact: Wash with copious amounts of water for 15 minutes. Do not use ethanol or DMSO to clean skin (this enhances absorption).

  • Needlestick: Bleed the wound gently, wash, and seek immediate medical attention. Inform the physician of potential vasopressor effects .

References

  • Polypeptide Laboratories. (2017). Safety Data Sheet: Felypressin. Retrieved from [Link]

  • Dentsply Sirona. (2017).[1] Safety Data Sheet: Citanest® with Octapressin (Felypressin). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.